molecular formula C10H9N3O4 B1315101 Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 38923-08-9

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1315101
CAS No.: 38923-08-9
M. Wt: 235.2 g/mol
InChI Key: XOXFLWMGZPJKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXFLWMGZPJKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502502
Record name Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38923-08-9
Record name Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Biological Potential of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties. This technical guide focuses on the biological activity of a specific derivative, Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate. While direct experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the biological activities of structurally related 6-nitroimidazo[1,2-a]pyridine analogs and other closely related derivatives. By examining the structure-activity relationships of this chemical class, we can infer the potential therapeutic applications and guide future research directions for this compound. This guide includes a summary of quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows to support further investigation into this promising compound.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are fused heterocyclic systems containing a bridgehead nitrogen atom. This structural motif has proven to be a "privileged scaffold" in drug discovery, meaning it is a recurring structural framework found in a multitude of biologically active compounds. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of a nitro group, particularly at the 6-position, is often explored to modulate the electronic properties and biological activity of the molecule, frequently enhancing its potency against various targets.

Synthesis

The synthesis of this compound and its analogs typically follows a well-established synthetic route. A general workflow for the synthesis of such compounds is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-5-nitropyridine 2-amino-5-nitropyridine Cyclocondensation Cyclocondensation 2-amino-5-nitropyridine->Cyclocondensation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Cyclocondensation Target_Compound This compound Cyclocondensation->Target_Compound Anticancer_Signaling_Pathway Target_Compound This compound Kinase_Inhibition Kinase Inhibition (e.g., PI3K/Akt) Target_Compound->Kinase_Inhibition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Leads to Apoptosis_Induction Apoptosis Induction Kinase_Inhibition->Apoptosis_Induction Leads to Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Arrest->Cell_Proliferation Inhibits Apoptosis_Induction->Cell_Proliferation Inhibits

"physicochemical properties of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, forming the core of various clinically used drugs and investigational agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antituberculosis, anti-inflammatory, and anxiolytic properties.[2][3][4] This document details the known physicochemical properties, experimental protocols for its synthesis, and insights into its potential biological mechanisms of action.

Physicochemical Properties

This compound is an off-white to yellow solid at room temperature.[5] Its core structure consists of a fused imidazole and pyridine ring system, functionalized with a nitro group at the 6-position and an ethyl carboxylate group at the 2-position.

Data Summary

The quantitative physicochemical and computed properties of the compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[6]
Molecular Formula C₁₀H₉N₃O₄[6][7]
Molecular Weight 235.20 g/mol [6]
CAS Number 38923-08-9[6]
Appearance Off-white to yellow solid[5]
pKa (Predicted) 0.18 ± 0.50[5]
XLogP3 (Computed) 1.7[6]
Physical Form Solid
Storage Conditions Sealed in dry, Room Temperature[5]
InChI Key XOXFLWMGZPJKAF-UHFFFAOYSA-N[6]
SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)--INVALID-LINK--[O-][6]

Experimental Protocols

The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented and typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Synthesis of this compound

A common and effective method for synthesizing the title compound is through the cyclocondensation reaction of 2-amino-5-nitropyridine with ethyl bromopyruvate.[8][9]

Reagents and Materials:

  • 2-Amino-5-nitropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of 2-amino-5-nitropyridine (1.0 eq.), ethyl bromopyruvate (1.5 eq.), and sodium bicarbonate (1.5 eq.) is prepared in ethanol.[8]

  • The reaction mixture is stirred and heated to reflux (approximately 80 °C).[8]

  • The reaction is monitored for completion using Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (evaporation).

  • The resulting crude product is purified, typically through recrystallization or column chromatography, to yield the final product, this compound.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_reagents Reagents cluster_process Process reagent1 2-Amino-5-nitropyridine mix Mix & Reflux (80°C) reagent1->mix reagent2 Ethyl Bromopyruvate reagent2->mix reagent3 NaHCO3 in Ethanol reagent3->mix monitor Monitor via TLC mix->monitor workup Cool & Evaporate monitor->workup purify Purify workup->purify product This compound purify->product

Synthetic workflow for the target compound.

Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of this compound are not extensively detailed in the reviewed literature, the broader class of imidazo[1,2-a]pyridine derivatives is known to exhibit potent anticancer activity.[8][10]

Inhibition of the PI3K/AKT Signaling Pathway

One of the key mechanisms of action for anticancer imidazo[1,2-a]pyridines is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway.[8] The PI3K/AKT signaling cascade is crucial for regulating cell cycle, proliferation, and survival. Its overactivation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been designed to inhibit PI3Kα, a key enzyme in this pathway.[8] Inhibition of PI3Kα prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT, ultimately leading to reduced tumor cell growth and survival.

The diagram below illustrates the PI3K/AKT pathway and the point of inhibition by imidazo[1,2-a]pyridine compounds.

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, BAD) AKT->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest

Other studies on novel imidazo[1,2-a]pyridine compounds have demonstrated their ability to induce cell death (apoptosis) and cell cycle arrest in cancer cells.[10] This mechanism involves the upregulation of tumor suppressor proteins like p53 and p21. The activation of this pathway leads to the engagement of caspase enzymes (caspase 7 and 8) and cleavage of PARP, which are hallmark indicators of apoptosis.[10] This suggests that the anticancer effects of this class of compounds may be multi-faceted, targeting several critical cellular processes.

References

An In-depth Technical Guide to Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38923-08-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a broad range of pharmacological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[1] The subject compound, with a nitro group at the 6-position and an ethyl carboxylate at the 2-position, serves as a valuable synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is typically a solid at room temperature.[2] While specific solubility data is not widely published, compounds of this class are generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in water.

PropertyValueSource
CAS Number 38923-08-9[3]
Molecular Formula C₁₀H₉N₃O₄[3]
Molecular Weight 235.20 g/mol [3]
IUPAC Name This compound[3]
SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)--INVALID-LINK--[O-][3]
InChI Key XOXFLWMGZPJKAF-UHFFFAOYSA-N[3]
Physical Form Solid[2]
Purity (Typical) >97%[2]
Storage Sealed in dry, room temperature[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted 2-aminopyridine with an α-haloketone. A general and plausible method, adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives, is provided below.[4]

Reaction Scheme:

Synthesis_of_Ethyl_6-nitroimidazo[1,2-a]pyridine-2-carboxylate reactant1 2-Amino-5-nitropyridine reagents Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) reactant1->reagents reactant2 Ethyl bromopyruvate reactant2->reagents product This compound reagents->product Reflux

Figure 1: Synthesis of this compound.

Materials:

  • 2-Amino-5-nitropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1 equivalent) in absolute ethanol.

  • To this solution, add sodium bicarbonate (1.1 equivalents) followed by the dropwise addition of ethyl bromopyruvate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Applications

Antitubercular Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The mechanism of action for some of these analogs involves the inhibition of key enzymes in the bacterial respiratory chain.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. The nitro group on the scaffold can potentially be reduced to an amino group, providing a handle for further chemical modifications to explore anticancer properties.

As a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then be functionalized in various ways. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can be converted to amides or other derivatives. This allows for the generation of a library of compounds for screening against various biological targets.

Synthetic_Utility start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction hydrolysis Ester Hydrolysis (e.g., LiOH) start->hydrolysis amino_intermediate Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate reduction->amino_intermediate acid_intermediate 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid hydrolysis->acid_intermediate derivatives1 Further Derivatization (e.g., Amide coupling, Sulfonylation) amino_intermediate->derivatives1 derivatives2 Amide Formation (e.g., EDC, HOBt) acid_intermediate->derivatives2

Figure 2: Synthetic utility of this compound.

Suggested Experimental Workflows for Biological Evaluation

Given the known activities of the imidazo[1,2-a]pyridine scaffold, the following experimental workflows are suggested for evaluating the biological potential of novel derivatives synthesized from this compound.

Antitubercular Screening Workflow

Antitubercular_Screening start Synthesized Derivatives mic_assay MIC Assay against M. tuberculosis H37Rv start->mic_assay cytotoxicity Cytotoxicity Assay (e.g., Vero cells) mic_assay->cytotoxicity Active Compounds mdr_screening Screening against MDR-TB strains cytotoxicity->mdr_screening Non-toxic Hits moa Mechanism of Action Studies mdr_screening->moa Potent Hits lead Lead Compound moa->lead Anticancer_Screening start Synthesized Derivatives cell_viability Cell Viability Assay (e.g., MTT on cancer cell lines) start->cell_viability ic50 IC₅₀ Determination cell_viability->ic50 Active Compounds apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis Potent Hits cell_cycle Cell Cycle Analysis apoptosis->cell_cycle in_vivo In Vivo Xenograft Model cell_cycle->in_vivo Promising Hits lead Lead Compound in_vivo->lead

References

An In-depth Technical Guide on the Structure Elucidation of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document outlines the key analytical techniques and methodologies required for its synthesis and characterization, presenting data in a clear and accessible format.

Compound Identity and Properties

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic system, which is a privileged scaffold in drug discovery.[1][2] The presence of a nitro group at the 6-position and an ethyl carboxylate group at the 2-position significantly influences its physicochemical properties and potential biological activity.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 38923-08-9[3]
Molecular Formula C₁₀H₉N₃O₄[3][4]
Molecular Weight 235.20 g/mol [3]
Canonical SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)--INVALID-LINK--[O-][3]
InChI InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3[3]
InChIKey XOXFLWMGZPJKAF-UHFFFAOYSA-N[3]

Synthesis Workflow

The synthesis of this compound typically proceeds via the condensation of a substituted 2-aminopyridine with an α-halo carbonyl compound. A general and efficient method involves the reaction of 2-amino-5-nitropyridine with ethyl bromopyruvate.

Synthesis_Workflow reagent1 2-Amino-5-nitropyridine conditions Ethanol, Reflux, NaHCO3 reagent1->conditions reagent2 Ethyl Bromopyruvate reagent2->conditions product This compound conditions->product purification Purification (Recrystallization) product->purification

A representative workflow for the synthesis of the title compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from a similar synthesis of a related imidazo[1,2-a]pyridine derivative.[1]

  • Materials:

    • 2-Amino-5-nitropyridine

    • Ethyl bromopyruvate

    • Anhydrous Ethanol

    • Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Hexane

  • Procedure:

    • To a solution of 2-amino-5-nitropyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.1 eq).

    • To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux and stirred for the appropriate time, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the title compound as a solid.

3.2. Spectroscopic Characterization

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods. While specific datasets for this exact compound are not publicly available in the search results, the following sections outline the expected data based on its structure and data for analogous compounds. The availability of such spectra is confirmed by various chemical databases.[3][5]

Structure Elucidation Workflow

The comprehensive characterization of this compound involves a logical workflow of spectroscopic analysis.

Structure_Elucidation_Workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy synthesis->nmr elucidation Structure Elucidation ms->elucidation ir->elucidation h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr h_nmr->elucidation c_nmr->elucidation confirmation Confirmed Structure elucidation->confirmation

A logical workflow for the structural elucidation of the title compound.

Spectroscopic Data and Interpretation

5.1. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Ionm/z (Expected)Interpretation
[M]⁺ 235.06Molecular Ion
[M+H]⁺ 236.07Protonated Molecular Ion
[M+Na]⁺ 258.05Sodium Adduct

Further fragmentation analysis would be expected to show losses of the ethoxy group (-45 Da), the ethyl group (-29 Da), and the nitro group (-46 Da), providing further structural confirmation.

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[3]

Wavenumber (cm⁻¹) (Expected)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1640MediumC=N stretch (imidazo[1,2-a]pyridine ring)
~1520 & ~1340StrongN-O asymmetric and symmetric stretch (nitro group)
~1250StrongC-O stretch (ester)

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in a solvent such as DMSO-d₆ or CDCl₃.

5.3.1. ¹H NMR Spectroscopy

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~9.5s1HH-5
~8.4d1HH-7
~8.2s1HH-3
~7.8d1HH-8
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

The predicted chemical shifts are based on the electronic effects of the nitro and ester groups on the imidazo[1,2-a]pyridine core. The downfield shift of H-5 is due to the strong electron-withdrawing effect of the adjacent nitro group.

5.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) (Predicted) | Assignment | | :--- | :--- | :--- | | ~162 | C=O (ester) | | ~145 | C-6 (attached to NO₂) | | ~142 | C-2 (attached to CO₂Et) | | ~140 | C-8a | | ~125 | C-5 | | ~120 | C-7 | | ~118 | C-8 | | ~115 | C-3 | | ~62 | -OCH₂CH₃ | | ~14 | -OCH₂CH₃ |

The chemical shifts in the ¹³C NMR spectrum are indicative of the different carbon environments within the molecule, with the ester carbonyl and the carbon bearing the nitro group appearing significantly downfield.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for researchers in the field of medicinal and synthetic chemistry to characterize this and related compounds. The logical workflow ensures a thorough and accurate elucidation of the molecular structure, which is a critical step in the drug discovery and development process.

References

An In-depth Technical Guide to Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound belonging to the promising class of imidazo[1,2-a]pyridines. This family of compounds has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including potential applications in oncology and infectious diseases. This document consolidates available information on its synthesis, chemical properties, and biological potential, based on the current scientific literature.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₉N₃O₄ and a molecular weight of 235.20 g/mol .[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 38923-08-9[1]
Molecular Formula C₁₀H₉N₃O₄[1]
Molecular Weight 235.20 g/mol [1]
Physical Form Solid
Purity 97% (typical commercial)
Storage Sealed in a dry environment at room temperature.
SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)--INVALID-LINK--[O-][1]
InChIKey XOXFLWMGZPJKAF-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

  • Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation reaction of a substituted 2-aminopyridine with an α-haloketone, such as ethyl bromopyruvate.[2]

  • Nitration of the Imidazo[1,2-a]pyridine Ring: The introduction of a nitro group onto the imidazo[1,2-a]pyridine ring system. Nitration of imidazo[1,5-a]pyridines has been shown to occur readily in the 1-position, and in the 3-position if the 1-position is substituted, using nitric acid in sulfuric acid.[3]

A general experimental workflow for the synthesis is proposed below.

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_1 Step 2: Nitration 2-Aminopyridine 2-Aminopyridine Reaction1 Condensation (e.g., in Ethanol, reflux) 2-Aminopyridine->Reaction1 Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Reaction1 Ethyl_imidazo_pyridine_carboxylate Ethyl imidazo[1,2-a]pyridine-2-carboxylate Reaction1->Ethyl_imidazo_pyridine_carboxylate Reaction2 Electrophilic Aromatic Substitution Ethyl_imidazo_pyridine_carboxylate->Reaction2 Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Proposed two-step synthesis of the target compound.
Detailed Methodologies for Key Experiments (Hypothetical)

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate (General Procedure)

A mixture of the appropriate 2-aminopyridine and ethyl bromopyruvate would be refluxed in a suitable solvent, such as ethanol.[2] The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified, likely by column chromatography on silica gel.

Step 2: Nitration of Ethyl imidazo[1,2-a]pyridine-2-carboxylate (General Procedure)

The ethyl imidazo[1,2-a]pyridine-2-carboxylate would be dissolved in a mixture of acetic acid and sulfuric acid. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would then be added dropwise at a controlled temperature.[3] After the reaction is complete, the mixture would be poured onto ice, and the precipitated product collected by filtration, washed, and recrystallized to afford the final product.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] These include anti-ulcer, anticonvulsant, antimicrobial, and anticancer properties.[4][5] The introduction of a nitro group can significantly modulate the biological activity of a molecule.[6]

While specific biological data for this compound is limited in the public domain, studies on related nitro-substituted imidazo[1,2-a]pyridine derivatives provide insights into its potential.

Anticancer Activity

Several studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. For instance, certain 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines HT-29 and Caco-2.[7] Another study on novel imidazo[1,2-a]pyridine compounds demonstrated cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values in the micromolar range.[8][9] Specifically, an imidazopyridine derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed high inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[10]

The proposed mechanism of action for some of these anticancer compounds involves the induction of apoptosis through pathways that include the release of cytochrome c and the activation of caspases 3 and 8.[7] Furthermore, some derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in inflammation and cancer.[11]

Antimicrobial Activity

Nitro compounds, in general, display a broad spectrum of antimicrobial activities.[6] The mechanism of action for some nitro-containing compounds, such as 5-nitroimidazoles, involves intracellular reduction to form a nitro anion radical, which is a crucial step for their antimicrobial effect.[6] While specific data for the title compound is unavailable, the general class of imidazo[1,2-a]pyridines has been investigated for its antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For anticancer activity, the substitution pattern at various positions has been shown to be critical. For example, in a series of 6-substituted imidazo[1,2-a]pyridines, the type of substituent significantly influenced their potency against colon cancer cells.[7] In another study, variations in substituents at the C-2 and C-3 positions of 3-aminoimidazo[1,2-a]pyridines resulted in a range of cytotoxic activities against different cancer cell lines.[10] The presence of a nitro group, being a strong electron-withdrawing group, is expected to significantly impact the electronic properties and, consequently, the biological activity of the molecule.

Signaling Pathways and Mechanisms of Action

Based on studies of related imidazo[1,2-a]pyridine derivatives, potential signaling pathways that could be modulated by this compound in cancer cells are depicted below.

G cluster_apoptosis Apoptosis Induction cluster_inflammation Inflammation Pathway Modulation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Mitochondria Mitochondria Imidazopyridine->Mitochondria Induces stress STAT3 STAT3 Imidazopyridine->STAT3 Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB NF-κB STAT3->NFkB iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation

Potential signaling pathways affected by imidazo[1,2-a]pyridines.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While detailed biological data and a specific, optimized synthesis protocol for this particular molecule are not extensively documented in publicly available literature, the known activities of related imidazo[1,2-a]pyridine derivatives, particularly those bearing nitro substituents, suggest that it is a promising candidate for further investigation in drug discovery programs. Future research should focus on developing a robust and scalable synthesis, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological activities and mechanisms of action. This will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

The Discovery and Development of Imidazo[1,2-a]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, is a key pharmacophore in a number of clinically used drugs and a plethora of investigational agents. This technical guide provides an in-depth overview of the discovery and development of imidazo[1,2-a]pyridine compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas such as oncology and infectious diseases.

I. Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several established methods allowing for the introduction of a wide range of substituents. The classical and most common approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] Modern synthetic strategies have expanded upon this foundation, offering improved yields, milder reaction conditions, and greater functional group tolerance. These include multicomponent reactions, metal-catalyzed cross-coupling reactions, and microwave-assisted synthesis.[2]

Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Analog

This protocol describes the synthesis of a C3-alkylated imidazo[1,2-a]pyridine derivative via a three-component aza-Friedel–Crafts reaction.[3]

Synthesis of 4-((4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine

    • p-Tolualdehyde

    • Morpholine

    • Yttrium(III) trifluoromethanesulfonate (Y(OTf)3)

    • Toluene

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), p-tolualdehyde (0.3 mmol, 1.5 equiv.), morpholine (0.4 mmol, 2.0 equiv.), and Y(OTf)3 (0.04 mmol, 0.2 equiv.) in toluene (1.0 mL).

    • Stir the reaction mixture at 110 °C for 12 hours.

    • After completion of the reaction (monitored by TLC), quench the reaction with water (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous Na2SO4.

    • Filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Characterization Data for 4-((4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine:

    • Appearance: White solid

    • Melting Point: 215–217 °C

    • ¹H NMR (400 MHz, CDCl₃), δ, ppm: 2.34–2.39 (m, 2H), 2.66–2.70 (m, 2H), 3.73–3.82 (m, 4H), 5.14 (s, 1H), 6.79–6.83 (m, 1H), 7.17–7.26 (m, 5H), 7.42–7.45 (m, 1H), 7.49–7.53 (m, 2H), 7.60 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 8.0 Hz, 2H), 8.92 (d, J = 8.0 Hz, 1H)

    • ¹³C NMR (100 MHz, CDCl₃), δ, ppm: 52.61, 66.13, 67.17, 112.33, 117.70, 118.77, 124.69, 125.81, 128.10, 128.61, 128.67, 128.76, 129.46, 133.19, 134.48, 137.15, 145.16, 145.53

    • ESI-HRMS, m/z: Calcd for C₂₄H₂₃ClN₃O [M+H]⁺, 404.1524, found: 404.1531[3]

II. Biological Activities and Structure-Activity Relationships

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[4][5] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets.

A. Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit various cancer cell lines, including those of breast, lung, colon, and cervical cancers.[6][7]

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Compounds

Compound IDCell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast)45[8][9]
IP-6 HCC1937 (Breast)47.7[8][9]
IP-7 HCC1937 (Breast)79.6[8][9]
12b Hep-2 (Laryngeal)11[10][11]
12b HepG2 (Liver)13[10][11]
12b MCF-7 (Breast)11[10][11]
12b A375 (Melanoma)11[10][11]
10b Hep-2 (Laryngeal)20[11]
10i MCF-7 (Breast)17[11]
B. Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against both replicating and non-replicating M. tuberculosis.

Table 2: In Vitro Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Compounds against M. tuberculosis H37Rv

Compound IDMIC (µg/mL)Reference
IPA-6 0.05
IPA-9 0.4
IPS-1 0.4
IPA-5 0.8
IPA-7 3.12
IPS-16 3.12

III. Mechanisms of Action and Signaling Pathways

The diverse biological activities of imidazo[1,2-a]pyridine compounds stem from their ability to interact with a variety of molecular targets.

A. Anticancer Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Several studies have demonstrated that the anticancer effects of certain imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridines leads to cell cycle arrest and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Imidazopyridine Imidazo[1,2-a]pyridine Compound Imidazopyridine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.

B. Antitubercular Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The antitubercular drug candidate Q203 (telacebec) exerts its potent activity by targeting the cytochrome bc1 complex (QcrB), a key component of the electron transport chain in M. tuberculosis. Inhibition of QcrB disrupts the proton motive force, leading to a depletion of ATP synthesis and ultimately bacterial cell death. This mechanism of action is distinct from that of many existing antitubercular drugs, making it a promising candidate for the treatment of drug-resistant tuberculosis.

Cytochrome_bc1_Inhibition ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone e- ProtonMotiveForce Proton Motive Force ComplexI->ProtonMotiveForce H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->ProtonMotiveForce H+ ComplexIV Complex IV (Cytochrome c oxidase) CytochromeC->ComplexIV e- Water H₂O ComplexIV->Water e- ComplexIV->ProtonMotiveForce H+ Oxygen O₂ ATPSynthase ATP Synthase ProtonMotiveForce->ATPSynthase ATP ATP ATPSynthase->ATP Q203 Q203 (Telacebec) (Imidazo[1,2-a]pyridine) Q203->ComplexIII

Caption: Mechanism of action of the antitubercular drug Q203 (telacebec).

IV. Experimental Protocols for Biological Assays

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

B. Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay utilizes the Alamar Blue reagent, which is reduced by metabolically active bacteria, resulting in a color change from blue to pink.

  • Protocol:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well microplate containing Middlebrook 7H9 broth.

    • Inoculate each well with a standardized culture of M. tuberculosis H37Rv.

    • Incubate the plates at 37 °C for 5-7 days.

    • Add a mixture of Alamar Blue reagent and Tween 80 to each well.

    • Incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

V. Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs. This technical guide has provided a comprehensive overview of the key aspects of the discovery and development of these compounds, from their synthesis and biological evaluation to their mechanisms of action. Further research into this remarkable heterocyclic system is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the broad range of pharmacological activities exhibited by its derivatives, including antitubercular, anticancer, anti-inflammatory, and anxiolytic properties.[1][2][3] The nitro group and the ethyl carboxylate substituent on the imidazo[1,2-a]pyridine core suggest its potential as a synthetic intermediate for the development of novel therapeutic agents. These application notes provide an overview of the synthesis and potential biological evaluation of this compound and its analogs, based on established protocols for similar molecules.

Synthesis Protocol

A general and adaptable method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The following protocol is a representative procedure adapted from the synthesis of similar imidazo[1,2-a]pyridine esters.[4][5]

Protocol: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 5-Nitro-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add 5-nitro-2-aminopyridine (1 equivalent), sodium bicarbonate (1 equivalent), and ethanol.

  • Stir the mixture at room temperature to ensure dissolution and homogenization.

  • Add ethyl bromopyruvate (1 equivalent) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add dichloromethane and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexane to obtain the final product, this compound.

Workflow for Synthesis

reagents 5-Nitro-2-aminopyridine, Ethyl bromopyruvate, NaHCO3, Ethanol reaction Reflux reagents->reaction workup Solvent Evaporation & Aqueous Workup reaction->workup extraction Dichloromethane Extraction workup->extraction purification Drying, Filtration, & Recrystallization extraction->purification product Ethyl 6-nitroimidazo[1,2-a] pyridine-2-carboxylate purification->product

A generalized workflow for the synthesis of this compound.

Biological Activity Evaluation Protocols

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as antitubercular and anticancer agents. The following are standard in vitro protocols that can be employed to assess the biological activity of this compound.

Protocol: In Vitro Antituberculosis Activity using Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis (Mtb).[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compound (this compound)

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO or vehicle)

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial dilutions of the test compound in a 96-well microplate.

  • Add the M. tuberculosis inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol: In Vitro Anticancer Activity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cell lines.[7]

Materials:

  • Human cancer cell line (e.g., HCC1937 breast cancer cells)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the reported biological activities of various imidazo[1,2-a]pyridine derivatives, providing a reference for the potential efficacy of new analogs.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Mtb Strain MIC (μM) Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating H37Rv 0.4 - 1.9 (MIC₉₀) [8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR-TB 0.07 - 2.2 (MIC₉₀) [8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR-TB 0.07 - 0.14 (MIC₉₀) [2]

| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | H37Rv | 0.069 - 0.174 (MIC₉₀) |[2] |

Table 2: Anticancer and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Cell Line / Enzyme IC₅₀ (μM) Reference
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Various tumor cell lines 0.09 - 0.43 [9]
Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6, IP-7) HCC1937 breast cancer 45, 47.7, 79.6 [7]

| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine | COX-2 | 0.05 |[3] |

Potential Signaling Pathway

Some imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins.[7] The diagram below illustrates a potential mechanism of action.

compound Imidazo[1,2-a]pyridine Compound akt pAKT compound->akt inhibits p53 p53 compound->p53 activates caspase8 Caspase 8 compound->caspase8 activates p21 p21 p53->p21 cycle_arrest Cell Cycle Arrest p21->cycle_arrest caspase7 Caspase 7 caspase8->caspase7 parp PARP Cleavage caspase7->parp apoptosis Apoptosis parp->apoptosis

References

Application Notes and Protocols for In Vitro Assay Development with Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in several clinically used drugs and its wide range of documented biological activities.[1][2] Derivatives of imidazo[1,2-a]pyridine have shown significant potential as anticancer, antituberculosis, anti-inflammatory, and antiviral agents.[1][3]

Notably, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade frequently dysregulated in cancer.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[5] Other derivatives have demonstrated potent antitubercular activity by targeting key processes like energy metabolism.[6][7]

These application notes provide a framework for the initial in vitro characterization of this compound, focusing on its potential as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway. The protocols outlined below describe a tiered screening approach, starting with a general cell viability assay, followed by a target-specific mechanistic assay and a direct biochemical enzyme inhibition assay.

Proposed Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor growth. We hypothesize that this compound may exert its anticancer effects by inhibiting PI3Kα, a key enzyme at the top of this cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Compound Ethyl 6-nitroimidazo [1,2-a]pyridine-2-carboxylate Compound->PI3K Inhibits

Caption: Proposed mechanism of action targeting the PI3K/Akt/mTOR pathway.

Experimental Workflow: A Tiered Screening Cascade

A logical progression of assays is crucial for efficient drug discovery.[8] We propose a three-tiered approach to characterize the compound's activity. This workflow begins with a broad primary screen to identify general cytotoxic or anti-proliferative effects, followed by more specific assays to elucidate the mechanism of action.

Screening_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Mechanistic Validation cluster_tertiary Tier 3: Biochemical Confirmation start Start: Ethyl 6-nitroimidazo [1,2-a]pyridine-2-carboxylate primary_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Multiple Cancer Cell Lines start->primary_assay decision1 Active? (IC50 < 10 µM) primary_assay->decision1 secondary_assay Target Engagement Assay (Western Blot for p-Akt) Confirm pathway inhibition decision2 Pathway Inhibition? secondary_assay->decision2 biochemical_assay Biochemical PI3Kα Enzyme Inhibition Assay (e.g., PI3K-Glo™) decision3 Direct Enzyme Inhibition? biochemical_assay->decision3 end Confirmed Hit: Proceed to Lead Optimization decision1->secondary_assay Yes stop1 Inactive or Low Potency decision1->stop1 No decision2->biochemical_assay Yes stop2 Off-target or Alternate MOA decision2->stop2 No decision3->end Yes stop3 Indirect Effect or Assay Artifact decision3->stop3 No MTT_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment (96-well plate) cluster_readout Readout cluster_analysis Data Analysis p1 1. Harvest and count cells p2 2. Prepare cell suspension p1->p2 e1 4. Seed cells (e.g., 5,000 cells/well) p2->e1 p3 3. Prepare serial dilutions of compound in medium (from DMSO stock) e3 6. Add compound dilutions to wells (include vehicle control) p3->e3 e2 5. Incubate overnight (37°C, 5% CO2) e1->e2 e2->e3 e4 7. Incubate for 48-72 hours e3->e4 r1 8. Add MTT solution to each well e4->r1 r2 9. Incubate for 2-4 hours (formazan crystals form) r1->r2 r3 10. Add solubilization solution and incubate overnight r2->r3 r4 11. Read absorbance at 570 nm r3->r4 a1 12. Calculate % viability vs. vehicle control r4->a1 a2 13. Plot dose-response curve and determine IC50 a1->a2

References

Application Notes: Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate (ENIP-2C) as a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR cascade is a frequent event in human cancers, making it a highly attractive target for the development of novel therapeutic agents.[3][4] Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, hereafter referred to as ENIP-2C, is a novel small molecule inhibitor targeting the PI3K enzyme. Structurally, it belongs to the imidazo[1,2-a]pyridine class of compounds, several of which have been explored as potent kinase inhibitors.[5][6] These application notes provide a summary of the biochemical and cellular activities of ENIP-2C and offer detailed protocols for its evaluation.

Mechanism of Action

ENIP-2C is hypothesized to function as an ATP-competitive inhibitor of Class I PI3K isoforms. By binding to the ATP pocket of the p110 catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, thereby inhibiting the entire signaling cascade and leading to decreased cell proliferation and survival.[2]

Data Presentation

The inhibitory activity of ENIP-2C has been characterized using both biochemical and cellular assays. The following tables summarize the quantitative data for the compound.

Table 1: Biochemical Potency of ENIP-2C against Class I PI3K Isoforms

TargetIC50 (nM)Assay Method
PI3Kα45ADP-Glo™ Kinase Assay
PI3Kβ150ADP-Glo™ Kinase Assay
PI3Kδ85ADP-Glo™ Kinase Assay
PI3Kγ98ADP-Glo™ Kinase Assay

IC50 values represent the concentration of ENIP-2C required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay. Data are representative of typical results.

Table 2: Cellular Anti-proliferative Activity of ENIP-2C in Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (µM)
MCF-7Breast CancerE545K Mutant0.75
PC-3Prostate CancerPTEN Null1.20
A549Lung CancerWild-Type5.80
U87-MGGlioblastomaPTEN Null0.95

IC50 values represent the concentration of ENIP-2C required to inhibit cell viability by 50% after 72 hours of treatment, as determined by an MTS assay.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 ENIP_2C ENIP-2C (Inhibitor) ENIP_2C->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Downstream Effects (Cell Growth, Proliferation, Survival) pAkt->Downstream Regulates mTORC1->Downstream Regulates Experimental_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Functional Outcome b1 Step 1: In Vitro Kinase Assay b2 Determine IC50 against PI3K isoforms (α, β, δ, γ) b1->b2 c1 Step 2: Pathway Inhibition Assay b2->c1 Proceed if potent c2 Treat cells with ENIP-2C c1->c2 c3 Western Blot for p-Akt c2->c3 c4 Quantify downstream signaling inhibition c3->c4 f1 Step 3: Cell Viability Assay c4->f1 Confirm target engagement f2 Treat cell lines with dose range of ENIP-2C f1->f2 f3 MTS Assay (72h) f2->f3 f4 Determine IC50 for anti-proliferative effect f3->f4 end Data Analysis & SAR Conclusion f4->end start Compound (ENIP-2C) start->b1

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific research data has been published on the application of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate in cancer cell lines. The following application notes and protocols are based on published research on various other derivatives of the imidazo[1,2-a]pyridine scaffold and are intended to serve as a general guideline for researchers and drug development professionals.

Application Notes

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often by targeting key signaling pathways involved in cell growth, survival, and apoptosis.

Mechanism of Action:

A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[6][7] Imidazo[1,2-a]pyridine compounds have been shown to bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors such as phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[4]

Inhibition of the PI3K/AKT/mTOR pathway by these compounds can lead to several downstream cellular effects, including:

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[1][4] This is often characterized by the upregulation of pro-apoptotic proteins like BAX and cleaved caspase-9, and the downregulation of anti-apoptotic proteins like BCL2.[1][4]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[5] This effect is frequently associated with the upregulation of cell cycle inhibitors such as p53 and p21.[2][4]

  • Anti-inflammatory Effects: Some derivatives have also shown anti-inflammatory properties by modulating pathways such as STAT3/NF-κB, which are also implicated in cancer progression.[1]

Spectrum of Activity:

Imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic and anti-proliferative activity against a variety of cancer cell lines, including but not limited to:

  • Melanoma: A375, WM115[4]

  • Cervical Cancer: HeLa[4]

  • Breast Cancer: HCC1937, MCF-7[2][8]

  • Lung Cancer: A549[3]

  • Liver Cancer: HepG2[3][9]

  • Colon Cancer: HCT-116[6][7]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines as reported in the literature.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 6A375 (Melanoma)9.7[4]
Imidazo[1,2-a]pyridine Compound 6WM115 (Melanoma)Not Specified[4]
Imidazo[1,2-a]pyridine Compound 6HeLa (Cervical)35.0[4]
Imidazo[1,2-a]pyridine IP-5HCC1937 (Breast)45[2][8]
Imidazo[1,2-a]pyridine IP-6HCC1937 (Breast)47.7[2][8]
Imidazo[1,2-a]pyridine IP-7HCC1937 (Breast)79.6[2][8]
Imidazo[1,2-a]pyridine Hybrid HB9A549 (Lung)50.56[3][9]
Imidazo[1,2-a]pyridine Hybrid HB10HepG2 (Liver)51.52[3][9]
Dual PI3K/mTOR Inhibitor (Derivative 7)HCT-116 (Colon)0.01[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyridine compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium to the same final concentration as in the treated wells).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by imidazo[1,2-a]pyridine derivatives.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the protein expression levels of key components of the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • Imidazo[1,2-a]pyridine compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-BAX, anti-BCL2, anti-cleaved PARP, anti-caspase-9, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the imidazo[1,2-a]pyridine compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

G Growth Factor Growth Factor Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Cell Growth & Proliferation->Cell Cycle Arrest Apoptosis Inhibition->Apoptosis

Caption: PI3K/AKT/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.

G cluster_assays Cellular Assays start Start seed_cells Seed Cancer Cells in Culture Plates start->seed_cells treat_cells Treat with Imidazo[1,2-a]pyridine Derivative (Varying Concentrations) seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay western_blot Western Blot (Signaling Proteins) incubate->western_blot analyze_data Data Analysis (IC50, Apoptosis Rate, Protein Levels) cell_viability->analyze_data apoptosis_assay->analyze_data western_blot->analyze_data conclusion Conclusion on Anticancer Efficacy analyze_data->conclusion

Caption: General experimental workflow for evaluating anticancer effects of a compound.

References

Application Notes and Protocols for Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MTT Assay Protocol for Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2][3] It is a cornerstone technique in drug discovery and toxicology for evaluating the cytotoxic effects of chemical compounds.[2][4] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1][4][5] The quantity of these insoluble formazan crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[3][5][6] This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic potential of this compound, a compound belonging to the imidazo[1,2-a]pyridine class of molecules which have shown potential as anticancer agents.[7][8][9]

Data Presentation

Compound ClassCompound/DerivativeCell LineExposure Time (h)IC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 6A375 (Melanoma)48~10[7]
Imidazo[1,2-a]pyridineCompound 6WM115 (Melanoma)48~35[7]
Imidazo[1,2-a]pyridineCompound 6HeLa (Cervical Cancer)48~20[7]
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast Cancer)4845[8]
Imidazo[1,2-a]pyridineIP-6HCC1937 (Breast Cancer)4847.7[8]
Imidazo[1,2-a]pyridineCompound 18MCF-7 (Breast Cancer)Not Specified14.81 ± 0.20[9]
Imidazo[1,2-a]pyridineCompound 12HT-29 (Colon Cancer)Not Specified4.15 ± 2.93[9]

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures and is tailored for the evaluation of this compound.

1. Reagent Preparation

  • MTT Solution (5 mg/mL):

    • Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.[1][3]

    • Vortex or sonicate to ensure complete dissolution.[1][3]

    • Sterilize the solution by filtering it through a 0.2 µm filter.

    • Store the MTT solution at -20°C, protected from light.[3]

  • Solubilization Solution:

    • Prepare a solution of 4 mM HCl and 0.1% NP-40 in isopropanol, or use 100% DMSO.[6]

  • Cell Culture Medium:

    • Use the appropriate complete cell culture medium for the cell line being tested, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of the solvent in the cell culture should not exceed a level that affects cell viability (typically <0.5%).

2. Cell Seeding

  • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh, complete medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at an optimal density (typically between 1,000 to 100,000 cells per well in a volume of 100 µL).[10] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment

  • The following day, prepare serial dilutions of this compound in cell culture medium from the stock solution.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Wells containing culture medium without cells to subtract background absorbance.[10]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Addition and Incubation

  • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.[6][11]

  • Return the plate to the incubator and incubate for 2 to 4 hours at 37°C.[10] During this time, viable cells will metabolize the MTT into purple formazan crystals.

5. Solubilization of Formazan

  • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]

  • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes, protected from light.[1][6]

6. Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10][11] A reference wavelength of 620-630 nm can be used to reduce background noise.[1][6]

  • The absorbance values are proportional to the number of viable cells.

7. Data Analysis

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (MTT, Solubilizer, Compound) compound_treatment Treat Cells with Compound reagent_prep->compound_treatment cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding incubation1 Overnight Incubation (Cell Attachment) cell_seeding->incubation1 incubation1->compound_treatment incubation2 Incubate (e.g., 48h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 formazan_solubilization Add Solubilization Solution incubation3->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

Application Notes and Protocols for Kinase Inhibition Assays using Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] While the specific kinase inhibitory activity of this compound is not extensively documented in publicly available literature, related imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of key signaling kinases, such as Phosphatidylinositol 3-kinase (PI3K).[3]

These application notes provide a comprehensive overview and detailed protocols for evaluating the potential of this compound as a kinase inhibitor. The provided methodologies cover initial biochemical screening to determine inhibitory potency (IC₅₀) and can be adapted for various kinase targets.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. When screening a compound like this compound against a panel of kinases, the data can be effectively summarized in a tabular format for clear comparison of potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Target KinaseThis compound IC₅₀ (µM)Reference InhibitorReference Inhibitor IC₅₀ (µM)
PI3Kα0.05Alpelisib0.005
mTOR1.2Rapamycin0.001
AKT10.8MK-22060.008
MEK1> 50Trametinib0.0008
ERK2> 50Ulixertinib0.001

Experimental Protocols

A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4][5] The following is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based ATP detection method, which is a common and robust approach for high-throughput screening.

Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay

1. Principle:

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and therefore, a higher signal indicates inhibition of the kinase.

2. Materials and Reagents:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • This compound (test compound)

  • Reference kinase inhibitor

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • DMSO (for compound dilution)

  • White, opaque 96- or 384-well plates

3. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound, reference inhibitor, or DMSO (as a control) to the appropriate wells of the assay plate.

    • Add 5 µL of the kinase solution (diluted in kinase assay buffer) to all wells.

    • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Prepare a reaction mixture containing the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Add 2.5 µL of the reaction mixture to all wells to start the kinase reaction.

    • Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized for each specific kinase.

  • Signal Detection:

    • Allow the plate to return to room temperature.

    • Add 10 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate Percent Inhibition: The percentage of kinase inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background)]

    Where:

    • Signal_Inhibitor is the luminescence signal in the presence of the inhibitor.

    • Signal_DMSO is the luminescence signal with DMSO only (representing 0% inhibition).

    • Signal_Background is the luminescence signal in a control well with no kinase (representing 100% inhibition).

  • Determine IC₅₀ Value: The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates CellSurvival Cell Survival AKT->CellSurvival Proliferation Proliferation AKT->Proliferation Growth Growth AKT->Growth mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Ethyl 6-nitroimidazo [1,2-a]pyridine-2-carboxylate Inhibitor->PI3K inhibits

Caption: PI3K/AKT Signaling Pathway with Potential Inhibition Point.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Mechanism of Action PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Active Hits Selectivity Kinase Selectivity Panel DoseResponse->Selectivity TargetEngagement Target Engagement Assay Selectivity->TargetEngagement CellularActivity Cellular Activity Assay (e.g., Proliferation) TargetEngagement->CellularActivity MOA Mechanism of Action Studies (e.g., Western Blot) CellularActivity->MOA Compound Ethyl 6-nitroimidazo [1,2-a]pyridine-2-carboxylate Compound->PrimaryScreen

Caption: Workflow for Screening Potential Kinase Inhibitors.

References

Synthesis of Novel Imidazo[1,2-a]pyridine-Based Anticancer Agents from Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed methodology for the synthesis of novel anticancer agents derived from Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate. The synthetic strategy involves the reduction of the nitro group to form a key amine intermediate, which is subsequently converted into biologically active urea derivatives. The protocols provided herein are based on established chemical transformations within the imidazo[1,2-a]pyridine scaffold, a class of compounds known for its diverse pharmacological activities, including potent anticancer properties. The synthesized compounds can be evaluated for their cytotoxic effects against various cancer cell lines, and the quantitative data from such studies are crucial for structure-activity relationship (SAR) analysis and lead optimization in the drug discovery process.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The development of novel anticancer agents is a critical area of research, and the functionalization of the imidazo[1,2-a]pyridine core offers a promising avenue for the discovery of new therapeutic leads. This application note focuses on the utilization of this compound as a versatile starting material for the synthesis of a library of potential anticancer compounds. The primary synthetic route involves the reduction of the 6-nitro group to the corresponding 6-amino derivative, which serves as a key building block for further diversification, such as the formation of urea linkages. Urea derivatives of imidazo[1,2-a]pyridines have shown significant potential as anticancer agents.

Synthetic Pathway

The overall synthetic scheme for the preparation of novel ureido-imidazo[1,2-a]pyridine derivatives from this compound is depicted below. The pathway consists of two main steps: reduction of the nitro group and subsequent urea formation.

Synthesis_Pathway start This compound reagent1 Reduction (e.g., H2, Pd/C) start->reagent1 intermediate Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate reagent2 Aryl/Alkyl Isocyanate intermediate->reagent2 reagent1->intermediate final_product Ethyl 6-(3-(aryl/alkyl)ureido)imidazo[1,2-a]pyridine-2-carboxylate (Novel Anticancer Agents) reagent2->final_product

Caption: Synthetic route from the nitro starting material to the final urea derivatives.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes the reduction of the nitro group of the starting material to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celatom® or filter aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Ethyl 6-(3-(4-chlorophenyl)ureido)imidazo[1,2-a]pyridine-2-carboxylate

This protocol details the formation of a urea derivative from the synthesized amino intermediate.

Materials:

  • Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • To this solution, add 4-chlorophenyl isocyanate (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) or by column chromatography on silica gel.

Data Presentation

The synthesized urea derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined using a standard method such as the MTT assay.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Urea Derivatives

Compound IDR Group (on Urea)Cancer Cell LineIC₅₀ (µM)
I-1 4-ChlorophenylMCF-7 (Breast)Data to be determined
HCT116 (Colon)Data to be determined
A549 (Lung)Data to be determined
I-2 PhenylMCF-7 (Breast)Data to be determined
HCT116 (Colon)Data to be determined
A549 (Lung)Data to be determined
... .........
Doxorubicin(Reference Drug)MCF-7 (Breast)Reference Value
HCT116 (Colon)Reference Value
A549 (Lung)Reference Value

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be inhibited by the synthesized compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reduction Nitro Group Reduction start->reduction intermediate Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate reduction->intermediate urea_formation Urea Formation intermediate->urea_formation final_product Novel Urea Derivatives urea_formation->final_product cell_culture Cancer Cell Line Culture final_product->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis

Caption: Overall workflow from synthesis to biological evaluation.

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. One such important pathway is the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Urea Derivative Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthetic protocols and evaluation framework provided in this application note offer a clear and structured approach for the development of novel anticancer agents from this compound. The conversion of the nitro group to an amino group provides a key intermediate for the synthesis of a diverse library of urea derivatives. The subsequent biological evaluation of these compounds will enable the identification of potent anticancer leads and provide valuable insights into the structure-activity relationships of this promising class of molecules.

Application Notes and Protocols: Anti-inflammatory Studies with Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives. The protocols are based on established in vitro assays, and the data presented are representative of the expected outcomes for compounds within this chemical class exhibiting anti-inflammatory activity.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory properties.[1] The core structure serves as a versatile scaffold for the development of novel therapeutic agents. This document focuses on this compound, a specific derivative, and outlines the experimental procedures to characterize its anti-inflammatory effects. The primary mechanism of action for many compounds in this class involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades, leading to the downregulation of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize hypothetical, yet representative, quantitative data for this compound (ENIPC) and its derivatives. These values are based on typical results observed for active imidazo[1,2-a]pyridine compounds in peer-reviewed studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
ENIPC 115.2 ± 2.118.5
535.8 ± 3.5
1048.9 ± 4.2
2565.4 ± 5.1
5088.7 ± 6.3
Derivative A 120.5 ± 2.812.1
542.1 ± 4.1
1055.3 ± 4.9
2578.9 ± 5.8
5092.4 ± 7.0
Indomethacin 130.1 ± 3.38.7
558.6 ± 5.0
1075.2 ± 6.1
2590.3 ± 7.2
5095.1 ± 7.8

Table 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
ENIPC >1007.5>13.3
Derivative B 85.32.140.6
Celecoxib 500.051000

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
ENIPC 1045.8 ± 4.540.2 ± 3.9
2572.3 ± 6.868.9 ± 5.7
Dexamethasone 185.4 ± 7.282.1 ± 6.5

Experimental Protocols

1. Cell Culture

  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

  • Culture Medium:

    • For RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For THP-1: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 cells are treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. In Vitro Nitric Oxide (NO) Production Assay

  • Objective: To assess the inhibitory effect of the test compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

3. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.

  • Procedure:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Perform the assay according to the manufacturer's instructions.

    • Briefly, the assay measures the peroxidase activity of COX.

    • Incubate the respective enzyme (COX-1 or COX-2) with the test compounds at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Measure the fluorescence or absorbance to determine the enzyme activity.

    • Calculate the IC₅₀ values for each compound against both COX-1 and COX-2.

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Objective: To quantify the effect of the test compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Procedure:

    • Seed differentiated THP-1 cells in a 24-well plate.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

    • Determine the percentage of cytokine inhibition compared to the LPS-treated control.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Seeding RAW 264.7 or THP-1 Cells adhesion Overnight Adhesion / Differentiation start->adhesion pretreatment Pre-treatment with Test Compounds (1 hr) adhesion->pretreatment stimulation LPS Stimulation (24 hr) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant griess Griess Assay (NO Measurement) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa data_analysis Calculate % Inhibition & IC50 griess->data_analysis elisa->data_analysis signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway STAT3_pathway STAT3 Pathway Activation TLR4->STAT3_pathway iNOS iNOS Expression NFkB_pathway->iNOS COX2 COX-2 Expression NFkB_pathway->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines STAT3_pathway->iNOS STAT3_pathway->COX2 STAT3_pathway->Cytokines ENIPC This compound ENIPC->NFkB_pathway ENIPC->STAT3_pathway NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

References

"use of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate in tuberculosis research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Imidazo[1,2-a]pyridines in Tuberculosis Research

Introduction

Imidazo[1,2-a]pyridines (IPAs) are a class of bicyclic heterocyclic compounds that have emerged as a significant scaffold in the development of novel anti-tuberculosis agents.[1][2] Research into this class of compounds has identified potent candidates with activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] These compounds are of particular interest due to their novel mechanism of action, which can be effective against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[2]

While research on the specific compound Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is not extensively detailed in the provided search results, the broader class of imidazo[1,2-a]pyridine derivatives, particularly the imidazo[1,2-a]pyridine-3-carboxamides, has shown significant promise.[3][4] These notes will focus on the general application and study of imidazo[1,2-a]pyridine derivatives in tuberculosis research.

Mechanism of Action

Several studies have indicated that imidazo[1,2-a]pyridine derivatives target the cytochrome bcc complex, specifically the QcrB subunit, which is a crucial component of the electron transport chain in Mycobacterium tuberculosis.[2] By inhibiting QcrB, these compounds disrupt the pathogen's ability to generate ATP, leading to cell death. This mechanism is distinct from that of many existing anti-TB drugs, making it a valuable tool against resistant strains. A notable clinical candidate from this class, Q203 (Telacebec), targets the QcrB complex.[2]

Quantitative Data Summary

The following table summarizes the in vitro activity of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis.

Compound ClassM. tuberculosis StrainPotency (MIC) RangeReference
Imidazo[1,2-a]pyridine classH37Rv0.03 to 5.0 μM (MIC80)[2]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesDrug-resistant strains≤1 μM (MIC90)[3]
Imidazo[1,2-a]pyridine derivativesH37Rv1.6 to 6.25 μg/mL[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesH37Rv & MDR strains0.025–0.054 μg/mL[4]

Experimental Protocols

1. In Vitro Anti-tuberculosis Activity Screening: Microplate Alamar Blue Assay (MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[5]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

2. In Vivo Pharmacokinetic (PK) and Toxicity Assessment

This protocol provides a general workflow for evaluating the in vivo properties of promising lead compounds.

Procedure:

  • Animal Model: Use a suitable animal model, such as BALB/c mice.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze the concentration of the compound in plasma samples using methods like LC-MS/MS to determine pharmacokinetic parameters (e.g., half-life, AUC).

  • Acute Toxicity Study: Administer increasing doses of the compound to different groups of animals and monitor for signs of toxicity and mortality over a specified period.

Visualizations

G cluster_workflow Experimental Workflow for Anti-TB Drug Discovery A Synthesis of Imidazo[1,2-a]pyridine Derivatives B In Vitro Screening (e.g., MABA) A->B C Determination of MIC B->C D Cytotoxicity Assays C->D E In Vivo Efficacy Studies (Animal Models) D->E Promising Candidates F Pharmacokinetic & Toxicity Profiling E->F G Lead Optimization F->G G->A Iterative Improvement H Clinical Candidate G->H

Caption: Workflow for the discovery and development of imidazo[1,2-a]pyridine-based anti-TB agents.

G cluster_pathway Proposed Mechanism of Action Compound Imidazo[1,2-a]pyridine Derivative Target QcrB Subunit of Cytochrome bcc Complex Compound->Target Binds to Outcome1 Inhibition of ATP Synthesis Compound->Outcome1 Inhibits Process Electron Transport Chain Target->Process Is a component of Process->Outcome1 Leads to Outcome2 Bacterial Cell Death Outcome1->Outcome2

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives against M. tuberculosis.

References

Application Notes and Protocols for Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published data specifically detailing the biological activity and cell culture applications of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate. The following application notes and protocols are based on the known activities of the broader class of imidazo[1,2-a]pyridine derivatives. It is imperative that researchers empirically determine the optimal conditions and biological effects for their specific cell lines and experimental setups.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class.[1][2] This class of compounds is recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3] Structural analogs have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as NF-κB, STAT3, and PI3K/AKT.[4][5][6] These notes provide a framework for investigating the potential biological activities of this compound in a cell culture setting.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
CAS Number 38923-08-9
Molecular Formula C₁₀H₉N₃O₄
Molecular Weight 235.19 g/mol
Appearance Solid
Storage Sealed in dry, room temperature conditions.[2]

Safety Precautions: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Data Presentation: Biological Activities of Structurally Related Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the observed biological activities and effective concentrations of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines. This data can serve as a starting point for designing experiments with this compound.

Derivative NameCell Line(s)Biological ActivityEffective Concentration / IC₅₀Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer)Reduced cell viability, suppressed NF-κB and STAT3 signalingSignificant reduction in viability at 30 µM and 40 µM, respectively.[5]
Novel Imidazo[1,2-a]pyridine Compound 6A375, WM115 (Melanoma), HeLa (Cervical Cancer)Inhibited AKT/mTOR pathway, induced cell cycle arrest and apoptosis.10 µM in A375 cells, 35 µM in HeLa cells.[4]
Imidazo[1,2-a]pyridine-3-carboxamide derivativesNon-small cell lung cancer (NSCLC)Induced apoptosis and cell cycle arrest via NADPH oxidase-mediated oxidative stress.Not specified[7]
Imidazopyridine-tethered pyrazolinesMCF-7, T47D (Breast Cancer)Inhibited STAT3 phosphorylation.IC₅₀ of 9.2 µM for compound 3f in MCF-7 cells.[8]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesHCC827 (Lung Cancer)Inhibited PI3Kα and induced G2/M cell cycle arrest.Not specified[6]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Due to the likely hydrophobic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation: a. Accurately weigh a desired amount of this compound powder (e.g., 2.35 mg) and transfer it to a sterile microcentrifuge tube. b. To prepare a 10 mM stock solution, add 1 mL of cell culture grade DMSO. c. Vortex the tube vigorously until the compound is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Thaw an aliquot of the stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure uniform mixing and prevent precipitation.[9]

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[9]

  • Solubility: If precipitation is observed upon dilution in aqueous media, consider using a lower concentration of the stock solution or exploring the use of solubilizing agents like Pluronic F-68.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cultured cells in 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of the compound on the phosphorylation status and expression levels of key proteins in signaling pathways like NF-κB, STAT3, or PI3K/AKT.

Materials:

  • Cultured cells in 6-well plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the determined time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays stock Stock Solution (in DMSO) working Working Solutions (in Culture Medium) stock->working Dilution treatment Treatment with Compound working->treatment seeding Cell Seeding seeding->treatment viability Cell Viability (MTT Assay) treatment->viability western Western Blot (Signaling Pathways) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ikb IκB receptor->ikb stat3 STAT3 receptor->stat3 akt AKT pi3k->akt gene_exp Gene Expression (Inflammation, Proliferation, Survival) akt->gene_exp nfkb NF-κB ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation stat3_nuc STAT3 stat3->stat3_nuc Translocation nfkb_nuc->gene_exp stat3_nuc->gene_exp compound Ethyl 6-nitroimidazo [1,2-a]pyridine-2-carboxylate (Hypothesized) compound->akt Inhibition? compound->nfkb Inhibition? compound->stat3 Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of this compound, or no product at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • 2-Amino-5-nitropyridine: Impurities in this starting material can significantly hinder the reaction. Ensure it is pure and dry. If necessary, recrystallize from a suitable solvent like ethanol.

    • Ethyl bromopyruvate: This reagent is susceptible to degradation. Use freshly distilled or commercially available high-purity ethyl bromopyruvate. Old or discolored reagent may have decomposed, leading to side reactions.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol is a commonly used solvent for this reaction. Ensure the solvent is sufficiently dry, as water can lead to hydrolysis of ethyl bromopyruvate and other side reactions. Refluxing in dioxane has also been reported for similar syntheses.[1]

    • Temperature: The reaction is typically performed at reflux temperature. Ensure the reaction mixture is heated adequately and consistently.

    • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Base:

    • While some syntheses of imidazo[1,2-a]pyridines proceed without a base, the presence of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) can be beneficial to neutralize the HBr formed during the reaction, which can otherwise protonate the 2-aminopyridine, rendering it unreactive.

Troubleshooting Workflow:

G start Low/No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_cond Optimize Reaction Conditions start->check_cond check_workup Review Work-up Procedure start->check_workup sm_pure Recrystallize 2-amino-5-nitropyridine Use fresh Ethyl Bromopyruvate check_sm->sm_pure cond_solvent Use Anhydrous Solvent (Ethanol/Dioxane) check_cond->cond_solvent cond_temp Ensure Consistent Reflux Temperature check_cond->cond_temp cond_base Add Mild Base (e.g., NaHCO3) check_cond->cond_base workup_extract Optimize Extraction Solvent & pH check_workup->workup_extract monitor_tlc Monitor Reaction by TLC sm_pure->monitor_tlc cond_solvent->monitor_tlc cond_temp->monitor_tlc cond_base->monitor_tlc workup_extract->monitor_tlc success Improved Yield monitor_tlc->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and purification of the desired product is difficult. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a common issue in the synthesis of imidazo[1,2-a]pyridines. Understanding the potential side reactions can help in optimizing the reaction conditions to favor the formation of the desired product.

Potential Side Products and Their Formation:

Side ProductProposed Reason for FormationSuggested Solution
Unreacted 2-Amino-5-nitropyridine Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the starting material by acid generated during the reaction.Increase reaction time and monitor by TLC. Ensure adequate heating. Add a non-nucleophilic base like NaHCO₃ to neutralize HBr.
Polymeric materials 2-Aminopyridines can be prone to polymerization under certain conditions, especially in the presence of strong acids or high temperatures for extended periods.Control the reaction temperature carefully and avoid unnecessarily long reaction times. The use of a mild base can also mitigate polymerization catalyzed by the generated acid.
Self-condensation product of ethyl bromopyruvate Ethyl bromopyruvate can undergo self-condensation, especially in the presence of a base. This can lead to a variety of oligomeric and polymeric byproducts.Add the ethyl bromopyruvate dropwise to the reaction mixture containing the 2-amino-5-nitropyridine to maintain a low concentration of the bromopyruvate at any given time.
Hydrolysis product of the ester If water is present in the reaction mixture, the ethyl ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.Use anhydrous solvents and reagents. If a base is used, ensure it is non-hydroxide based. During workup, avoid prolonged exposure to strong aqueous acids or bases.
Alternative cyclization products While less common for this specific reaction, alternative cyclization pathways can sometimes occur, leading to isomeric products. This is more likely if there are other nucleophilic sites on the pyridine ring.The reaction between 2-aminopyridines and α-haloketones generally proceeds with high regioselectivity. However, careful characterization of the final product is always recommended to confirm the structure.

Reaction Pathway and Potential Side Reactions:

G cluster_main Main Reaction cluster_side Side Reactions A 2-Amino-5-nitropyridine C Intermediate Adduct A->C + B Ethyl bromopyruvate B->C D This compound C->D Cyclization E Ethyl bromopyruvate F Self-condensation Products E->F Base G 2-Amino-5-nitropyridine H Polymerization G->H Acid/Heat I Product / Starting Material J Hydrolysis Product (Carboxylic Acid) I->J H2O

Caption: Desired reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • (Optional) Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Q2: How can I effectively purify the final product from the reaction mixture?

A2: Purification of this compound typically involves the following steps:

  • Initial Work-up: A standard aqueous work-up to remove inorganic salts and water-soluble impurities is the first step.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, is often effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

  • Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) can further enhance its purity.

Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Work-up start->workup chromatography Column Chromatography (Silica Gel) workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General workflow for product purification.

Q3: What are the key analytical techniques to characterize the final product and identify impurities?

A3: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound and the identification of any potential impurities.

TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the desired product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. NMR can also be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.
Mass Spectrometry (MS) To determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). MS can also be used to identify the molecular weights of impurities.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule, such as the nitro group (N-O stretching), the ester carbonyl group (C=O stretching), and the aromatic C-H and C=C bonds.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product with high accuracy. Different impurities will likely have different retention times, allowing for their separation and quantification.

By systematically addressing these common issues and employing the recommended analytical techniques, researchers can enhance the success rate and efficiency of the synthesis of this compound.

References

Technical Support Center: Solubility of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate in cell culture.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: While specific aqueous solubility data for this compound is not extensively published, compounds of the imidazo[1,2-a]pyridine class are generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but often exhibit limited solubility in water.[1] The nitro group in the structure can further contribute to its hydrophobic nature. Therefore, challenges with solubility in aqueous cell culture media are expected.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The most commonly used and recommended solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays is high-purity, anhydrous DMSO.[2][3] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of DMSO in the cell culture medium.[2]

Q3: Why does my compound precipitate when I add it to the cell culture medium?

A3: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds.[2][4] It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium. The sudden change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[5] Interactions with media components like salts and proteins can also reduce solubility.[4][5]

Q4: Are there any stability concerns with this compound?

A4: Nitroimidazole compounds can be susceptible to degradation under certain conditions. Factors to consider include pH, light exposure, and temperature.[6] It is recommended to protect solutions from light, prepare fresh dilutions for each experiment, and store stock solutions at -20°C or -80°C to maintain stability.[6][7]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: Immediate precipitation is a classic sign of the compound exceeding its aqueous solubility limit upon dilution. This can be caused by several factors.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media is higher than its maximum soluble concentration in that specific medium.[4]Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration using a solubility test.[4]
Rapid Dilution (Solvent Shock) Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[4][5]Perform a serial or stepwise dilution of the stock solution in pre-warmed (37°C) culture media.[4][7] Add the compound solution dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[4]Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[4]
High Solvent Concentration The final concentration of DMSO in the media is too high, which can be toxic to cells and also cause solubility issues for some compounds.Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, and for sensitive cells, below 0.1%.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]
pH of the Media The solubility of imidazopyridine derivatives can be pH-dependent.[8][9][10] The standard cell culture medium pH (typically 7.2-7.4) may not be optimal for your compound's solubility.While altering media pH can impact cell health, you can check the pKa of your compound. If it is ionizable, slight pH adjustments (within a physiologically acceptable range) could be tested. However, this should be a last resort and carefully controlled.
Issue: Delayed Precipitation in the Incubator

Question: My media with the compound looks clear initially, but after a few hours or days in the incubator, I see crystals or cloudiness. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media over time or interactions with cellular components.

Potential CauseExplanationRecommended Solution
Compound Instability The compound may be degrading over time at 37°C, and the degradation products could be less soluble.Prepare fresh media with the compound immediately before each experiment or media change. Minimize the incubation time if possible.[2]
Interaction with Media Components The compound may slowly interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum - FBS) to form insoluble complexes.[2][4]Try reducing the serum percentage or testing a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[4]
Cellular Metabolism As cells metabolize, they can alter the local pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[4]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[4]

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture
Final DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1% Considered safe for most cell lines, including sensitive and primary cells.[3]Optimal: Aim for this range whenever possible.
0.1% - 0.5% Tolerated by many robust cell lines without significant cytotoxicity.[3][11]Acceptable: Widely used, but always run a vehicle control.[7]
0.5% - 1.0% May cause stress or cytotoxicity in some cell lines.[3][12]Use with Caution: May be necessary for very insoluble compounds. Perform viability assays to confirm lack of toxicity.
> 1.0% Often cytotoxic and can induce non-specific cellular effects or differentiation.[13]Not Recommended: High risk of experimental artifacts and cell death.[3][13]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM or 100 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[3][4]

  • Sterility: As high-concentration DMSO is generally considered self-sterilizing, filtration is often not required and may lead to compound loss due to membrane binding.[14] Handle using aseptic techniques.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[6][7] Store at -20°C for short-term and -80°C for long-term storage.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
  • Preparation: Pre-warm your complete cell culture medium (including serum and supplements) to 37°C.

  • Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 200 µM down to 1 µM.

  • Initial Observation: Immediately after dilution, visually inspect each concentration for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation: Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2 hours, 24 hours).

  • Final Observation: After incubation, visually inspect the solutions again for any delayed precipitation. You can also check for precipitates under a microscope.

  • Determination: The highest concentration that remains completely clear after the incubation period is the maximum working soluble concentration for your compound under these specific experimental conditions.[4]

Visual Guides

G cluster_prep Compound Preparation Workflow cluster_dilution Dilution for Experiment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 50-100 mM Stock) weigh->dissolve aliquot 3. Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw 4. Thaw Stock Aliquot aliquot->thaw intermediate 6. Prepare Intermediate Dilution (in warm media) thaw->intermediate warm_media 5. Pre-warm Media (37°C) warm_media->intermediate final_dilution 7. Add to Cells/Plate (Final Concentration) intermediate->final_dilution

Caption: Workflow for preparing this compound for cell culture.

G start Precipitate Observed in Cell Culture Media? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? start->delayed No sol_shock Cause: Solvent Shock / High Conc. immediate->sol_shock Likely temp_ph Cause: Cold Media / pH Issue immediate->temp_ph Possible instability Cause: Compound Instability delayed->instability Possible interaction Cause: Interaction with Media Components / Metabolism delayed->interaction Likely fix_shock Solution: - Use Serial Dilution - Lower Final Concentration - Determine Max Solubility sol_shock->fix_shock fix_temp Solution: - Pre-warm Media to 37°C temp_ph->fix_temp fix_instability Solution: - Prepare Freshly Before Use instability->fix_instability fix_interaction Solution: - Change Media Frequently - Test Reduced Serum % interaction->fix_interaction

Caption: Troubleshooting decision tree for compound precipitation.

G cluster_stock High Conc. Stock in 100% DMSO cluster_media Aqueous Media cluster_result Result: Precipitation c1 precipitate Compound Precipitates (Aggregates) c1->precipitate Rapid Dilution 'Solvent Shock' s1 DMSO c2 s2 H₂O

Caption: Diagram illustrating the "solvent shock" phenomenon.

References

Technical Support Center: Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate. Our aim is to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the condensation reaction between 2-amino-5-nitropyridine and ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, typically involves refluxing the two reagents in a suitable solvent, often with the addition of a mild base to neutralize the HBr byproduct.

Q2: Why is my reaction yield consistently low?

A2: Low yields in this synthesis can stem from several factors. The electron-withdrawing nature of the nitro group on the 2-aminopyridine ring deactivates the nucleophilicity of the pyridine nitrogen, potentially slowing down the initial alkylation step. Other common causes include incomplete reaction, side-product formation, and suboptimal reaction conditions. Refer to the troubleshooting guide for specific solutions.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can arise from the decomposition of starting materials, especially the thermally sensitive ethyl bromopyruvate. Polymerization of starting materials or intermediates can also occur under harsh conditions. Additionally, regioisomers could form, although the mechanism of the Tschitschibabin reaction strongly favors the desired product.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol or ethyl acetate/hexane mixtures are often effective. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice.

Q5: Is a catalyst necessary for this reaction?

A5: While the reaction can proceed without a catalyst, some literature on imidazopyridine synthesis suggests that Lewis acids or other catalysts can be employed to enhance the reaction rate, especially with deactivated starting materials.[1] However, for this specific synthesis, a catalyst is not typically required.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of 2-amino-5-nitropyridine: The electron-withdrawing nitro group reduces the nucleophilicity of the pyridine nitrogen. 2. Decomposition of Ethyl Bromopyruvate: This reagent is a lachrymator and can decompose upon prolonged heating or exposure to moisture. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Consider a higher boiling point solvent if using ethanol. 2. Use Fresh Reagents: Ensure the ethyl bromopyruvate is of high quality and used shortly after opening. 3. Consider a Catalyst: While not always necessary, a mild Lewis acid catalyst like Sc(OTf)₃ may improve yields for electron-deficient systems.[1]
Dark-Colored Reaction Mixture and/or Tar Formation 1. Overheating: Excessive heat can lead to the decomposition and polymerization of starting materials and products. 2. Presence of Impurities: Impurities in the starting materials can act as catalysts for decomposition.1. Maintain Consistent Temperature: Use an oil bath and a condenser to maintain a steady reflux temperature. Avoid aggressive heating. 2. Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery after filtration. 2. Presence of Persistent Impurities: Some impurities may co-elute with the product during column chromatography or co-precipitate during recrystallization.1. Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure before attempting recrystallization from a different solvent system. 2. Optimize Chromatography Conditions: Use a shallow gradient for elution to improve separation. Consider using a different solvent system for recrystallization.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a generalized procedure based on common methods for synthesizing similar imidazopyridine derivatives.[2][3]

Materials:

  • 2-amino-5-nitropyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium Bicarbonate (optional, mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.0-1.2 eq) to the solution (optional).

  • Slowly add ethyl bromopyruvate (1.0-1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Parameter Value/Range Notes
Stoichiometry (2-amino-5-nitropyridine : Ethyl bromopyruvate) 1 : 1 to 1 : 1.1A slight excess of ethyl bromopyruvate can be used.
Solvent Anhydrous EthanolDioxane has also been reported for similar syntheses.[2]
Base (optional) Sodium BicarbonateA mild base to neutralize the HBr byproduct.
Temperature Reflux (approx. 78 °C for Ethanol)
Reaction Time 4 - 12 hoursMonitor by TLC for completion.
Typical Yield 60-80%Yields can vary based on reaction scale and purity of reagents.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix Reagents (2-amino-5-nitropyridine, Ethyl bromopyruvate, Ethanol) reflux 2. Heat to Reflux (4-12 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Work-up (Cooling, Filtration/Solvent Removal) monitor->workup Reaction Complete purification 5. Purification (Recrystallization or Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Fresh Ethyl Bromopyruvate?) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions side_reactions Analyze for Side Products (TLC, NMR of crude) start->side_reactions solution_reagents Use fresh, pure reagents. check_reagents->solution_reagents solution_conditions Increase reflux time or consider a higher boiling solvent. check_conditions->solution_conditions solution_purification Optimize purification method (change solvent, gradient). side_reactions->solution_purification

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate when prepared in Dimethyl Sulfoxide (DMSO). As a crucial solvent for compound storage and screening, understanding the stability of your compound in DMSO is paramount for reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid form of this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2]

Q2: How should I prepare stock solutions of this compound in DMSO?

A2: To prepare a DMSO stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is recommended to use vigorous shaking to ensure complete solubilization. For long-term storage, it is advisable to keep the solution at -20°C.[3]

Q3: What is the general stability of this compound in DMSO?

Q4: What factors can affect the stability of my compound in DMSO?

A4: Several factors can influence compound stability in DMSO, including:

  • Water Content: The presence of water can lead to hydrolysis of susceptible compounds. Water is considered a more significant factor in compound degradation than oxygen.[4][5]

  • Temperature: Higher temperatures can accelerate degradation.

  • Light Exposure: Photolabile compounds can degrade upon exposure to light. It is recommended to store solutions in light-protected containers.

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, repeated cycling should be minimized.[4][5] Studies have shown no significant loss for many compounds after 11 cycles.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidation of sensitive compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation in DMSO stock solution.Perform a stability analysis of your compound in DMSO under your storage conditions. Prepare fresh stock solutions more frequently.
Precipitate formation in stock solution upon thawing Poor solubility at lower temperatures or compound degradation.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution.
Loss of compound activity over time Gradual degradation of the compound in the DMSO stock.Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contamination. Store at -80°C for long-term storage.
Discoloration of the stock solution Degradation of the compound leading to colored byproducts.Discard the solution and prepare a fresh stock. Investigate the cause of degradation (e.g., exposure to light or air).

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in DMSO.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Ensure the compound is fully dissolved by vortexing.

2. Sample Incubation:

  • Aliquot the stock solution into multiple vials for testing at different time points and conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

3. HPLC Analysis (Time Point Zero):

  • Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration (e.g., 100 µM) with an appropriate mobile phase.
  • Inject the sample into the HPLC system.
  • Record the peak area of the parent compound. This will serve as the baseline (T=0) measurement.

4. Subsequent Time Points:

  • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
  • Prepare and analyze the samples by HPLC as described in step 3.

5. Data Analysis:

  • Calculate the percentage of the remaining compound at each time point relative to the T=0 measurement using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
  • Plot the percentage of the remaining compound versus time for each condition to determine the stability profile.

Quantitative Data Summary (Hypothetical Example)

As no specific stability data for this compound in DMSO was found, the following table presents a hypothetical stability profile based on general compound stability studies. Researchers should generate their own data following the protocol above.

Storage Condition1 Week1 Month3 Months
-20°C (Protected from light) >99%>98%>95%
4°C (Protected from light) >98%>95%>90%
Room Temperature (Protected from light) >95%>85%<70%
Room Temperature (Exposed to light) >90%<70%<50%

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare 10 mM Stock in Anhydrous DMSO storage_rt Room Temp (Light/Dark) prep->storage_rt Aliquot storage_4c 4°C (Light/Dark) prep->storage_4c Aliquot storage_neg20c -20°C (Light/Dark) prep->storage_neg20c Aliquot analysis HPLC Analysis (T=0, T=1, T=2...) storage_rt->analysis Sample at Time Points storage_4c->analysis Sample at Time Points storage_neg20c->analysis Sample at Time Points results Calculate % Remaining & Plot Degradation Curve analysis->results

Caption: Workflow for assessing compound stability in DMSO.

Troubleshooting_Logic start Inconsistent Experimental Results? check_stability Suspect Compound Instability in DMSO start->check_stability action_aliquot Aliquot Stock Solution (Minimize Freeze-Thaw) check_stability->action_aliquot action_fresh_stock Prepare Fresh Stock Solution check_stability->action_fresh_stock action_storage Optimize Storage Conditions (-80°C, Protect from Light) check_stability->action_storage perform_stability_study Conduct Formal Stability Study (See Protocol) action_aliquot->perform_stability_study action_fresh_stock->perform_stability_study action_storage->perform_stability_study end_point Improved Reproducibility perform_stability_study->end_point

Caption: Troubleshooting logic for inconsistent results.

References

Imidazo[1,2-a]pyridine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions and overcome common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial.[1] For instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, DMF has been identified as the optimal solvent at 80°C, yielding up to 90% of the product.[1] Experimenting with different conditions is often necessary. Some modern methods even utilize water as a green solvent, achieving good yields.[2]

  • Poor Substrate Reactivity: The electronic properties of your starting materials can significantly impact the reaction outcome. Electron-rich 2-aminopyridines and electron-deficient α-halocarbonyl compounds generally exhibit higher reactivity.[1] Conversely, electron-deficient aminopyridines or sterically hindered substrates may lead to lower yields.[1]

  • Inefficient Catalyst: The choice of catalyst is critical. While classical methods may not use a catalyst, many modern, high-yield syntheses rely on them. Copper[1][2], iodine[3][4], and other transition metals[5] have been shown to be effective. Ensure your catalyst is active and used in the correct loading. For example, in an iodine-catalyzed three-component reaction, 5 mol% of I₂ in ethanol provided excellent yields.[4]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Purification challenges can also lead to loss of product. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts.

  • Moisture and Air Sensitivity: Some reagents and intermediates may be sensitive to moisture or air. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields. However, some modern methods advantageously use air as the oxidant.[1]

G start Low Reaction Yield check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_substrates Evaluate Substrate Reactivity (Electronics, Sterics) check_conditions->check_substrates Optimal optimize_conditions Optimize Conditions (Screen Solvents, Temps) check_conditions->optimize_conditions Sub-optimal check_catalyst Verify Catalyst Activity & Loading check_substrates->check_catalyst Good Reactivity modify_substrates Modify Substrates or Choose Different Route check_substrates->modify_substrates Poor Reactivity check_side_reactions Monitor for Side Reactions (TLC, LC-MS) check_catalyst->check_side_reactions Efficient screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts Inefficient improve_purification Optimize Purification Method check_side_reactions->improve_purification Side Products Present success Improved Yield check_side_reactions->success No Side Products optimize_conditions->success modify_substrates->success screen_catalysts->success improve_purification->success

Troubleshooting workflow for low reaction yields.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

A2: The formation of side products is a common pitfall. The nature of these byproducts depends on the synthetic route employed.

  • In Classical Condensations (e.g., with α-haloketones): Incomplete cyclization can leave unreacted intermediates. Also, self-condensation of the α-haloketone can occur, especially under basic conditions.

  • In Multi-Component Reactions (MCRs): The complexity of MCRs can lead to various side products if the reaction conditions are not finely tuned. For example, in the Groebke-Blackburn-Bienaymé reaction, side products can arise from reactions between two of the three components.[6]

  • Reactions involving Nitroolefins: In syntheses using nitroolefins, polymerization of the nitroolefin can be a competitive side reaction.[1]

To minimize side products, ensure precise stoichiometry of your reactants and optimize the reaction temperature and time. A slower addition of a reactive component can sometimes suppress unwanted side reactions.

Q3: The purification of my imidazo[1,2-a]pyridine derivative is challenging. Are there any general tips?

A3: Purification can indeed be a bottleneck. Here are some suggestions:

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is key. A gradient elution is often more effective than an isocratic one. Silica gel is typically used, but for very polar compounds, alumina or reverse-phase silica may be more suitable.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material. Screening different solvents or solvent mixtures is often necessary to find suitable conditions.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the purified product is extracted back into an organic solvent.

  • Precipitation: In some cases, the product may precipitate directly from the reaction mixture, simplifying purification to a simple filtration.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of imidazo[1,2-a]pyridine synthesis.

Table 1: Effect of Catalyst on Yield in a Three-Component Synthesis [3]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneWater20
2NaIWater1Low
3KIWater1Low
4CuIWater1Low
5ZnI₂Water1Low
6I₂ (20)Water196

Reaction Conditions: 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) under ultrasonication.

Table 2: Influence of Solvent and Base in a Metal-Free Synthesis [7]

EntrySolventBaseTimeYield (%)
1WaterNaOH< 5 min99
2MethanolNaOH< 5 min98
3EthanolNaOH< 5 min98
4WaterKOH< 5 min99
5WaterDABCO< 5 min99
6Anhydrous DMSODABCO24 h0

Reaction Conditions: N-Propargylic pyridinium bromide (0.5 mmol), Base (0.5 mmol), Solvent (5 mL) at room temperature.

Experimental Protocols

Below are detailed methodologies for key synthetic routes to imidazo[1,2-a]pyridines.

Protocol 1: Classical Synthesis from 2-Aminopyridine and an α-Bromoketone

This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL).

  • Reaction Initiation: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 mmol) or an organic base like DBU (1.2 mmol), to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Iodine-Catalyzed One-Pot, Three-Component Synthesis [3]

This protocol outlines an efficient, ultrasound-assisted synthesis.

  • Initial Mixture: In a reaction vessel, combine the substituted acetophenone (1.0 mmol) and a catalytic amount of iodine (20 mol%) in distilled water (4.0 mL).

  • First Irradiation: Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Addition of Reagents: To the above mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).

  • Second Irradiation: Irradiate the resulting mixture again using ultrasound at room temperature for 30 minutes.

  • Work-up and Isolation: Upon completion, the solid product is typically collected by filtration, washed with water, and dried to afford the pure imidazo[1,2-a]pyridine derivative.

Visualizations

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

The following diagram illustrates the general transformation in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and carbonyl compounds.

General synthesis of imidazo[1,2-a]pyridines.

Logical Relationship of Synthetic Strategies

This diagram shows the relationship between different synthetic approaches to imidazo[1,2-a]pyridines.

G cluster_methods Synthetic Methods Imidazo_Synthesis Imidazo[1,2-a]pyridine Synthesis Classical Classical Condensation Imidazo_Synthesis->Classical MCR Multi-Component Reactions (MCRs) Imidazo_Synthesis->MCR Transition_Metal Transition-Metal Catalyzed Imidazo_Synthesis->Transition_Metal Metal_Free Metal-Free Reactions Imidazo_Synthesis->Metal_Free

Key synthetic strategies for imidazo[1,2-a]pyridines.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a frequent issue in the synthesis of imidazo[1,2-a]pyridines. The underlying cause can often be traced back to suboptimal reaction conditions. Below is a guide to systematically troubleshoot and improve your reaction yields.

Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I address them?

Answer:

Several factors can contribute to low or no product formation. A systematic optimization of reaction parameters is the most effective approach.

1. Catalyst Selection and Loading: The choice of catalyst is critical. Different synthetic routes rely on different catalytic systems.

  • For reactions involving acetophenones and 2-aminopyridines: Copper (I) iodide (CuI) and molecular iodine (I₂) are commonly used.[1][2] If you are observing low yields, consider screening different catalysts. For instance, in an ultrasound-assisted synthesis, molecular iodine in water was found to be highly effective, affording yields up to 96%.[3]

  • For intramolecular dehydrogenative coupling: Palladium catalysts like PdCl₂ have shown better results than other metal salts such as those of iron, zinc, or tin.[4]

  • Catalyst Loading: Ensure the correct catalyst loading is used. For iodine-catalyzed reactions, 20 mol % has been found to be optimal.[3]

2. Solvent Effects: The solvent plays a crucial role in solubility of reactants, reaction rate, and stabilization of intermediates.

  • In a copper-catalyzed synthesis using aminopyridines and nitroolefins, DMF was identified as the best solvent.[5]

  • For iodine-catalyzed multicomponent reactions, water has been shown to be an excellent and environmentally benign solvent.[2][3]

  • When using α-halogenocarbonyl compounds, DMF or ethanol can be effective.[6][7]

3. Temperature and Reaction Time: These parameters are often interdependent.

  • For copper-catalyzed reactions with nitroolefins, the ideal temperature was found to be 80°C.[5]

  • In some iodine-catalyzed syntheses, reactions proceed efficiently at room temperature, which can be advantageous for sensitive substrates.[8]

  • It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[3] Increasing the reaction time does not always lead to higher yields and can sometimes promote the formation of side products.[3]

4. Influence of Substituents: The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome.

  • In iodine-mediated multicomponent reactions, acetophenones with electron-donating groups tend to result in better yields compared to those with electron-withdrawing groups.[3]

  • Similarly, in copper-catalyzed syntheses, electron-rich substrates generally yield better results.[5]

Below is a workflow to guide your optimization process:

G cluster_start cluster_catalyst Catalyst Optimization cluster_solvent Solvent Optimization cluster_conditions Condition Optimization cluster_end start Start: Low Yield Observed cat_screen Screen Catalysts (e.g., I₂, CuI, PdCl₂) start->cat_screen Step 1 cat_load Optimize Catalyst Loading cat_screen->cat_load sol_screen Screen Solvents (e.g., H₂O, DMF, EtOH) cat_load->sol_screen Step 2 temp_opt Optimize Temperature sol_screen->temp_opt Step 3 time_opt Optimize Reaction Time (Monitor by TLC) temp_opt->time_opt end End: Optimized Yield time_opt->end Step 4

Workflow for Yield Optimization.
Issue 2: Side Product Formation and Purification Challenges

The formation of side products can complicate the purification process and reduce the overall yield of the desired imidazo[1,2-a]pyridine derivative.

Question: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side products and how can I minimize them and purify my target compound?

Answer:

1. Minimizing Side Product Formation:

  • Control of Reaction Conditions: Overly harsh conditions (e.g., high temperatures, prolonged reaction times) can lead to decomposition or the formation of undesired byproducts. Stick to the optimized conditions as closely as possible.

  • Purity of Starting Materials: Ensure that your starting materials (e.g., 2-aminopyridines, aldehydes, ketones) are pure. Impurities can lead to competing reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those using certain palladium or copper catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. While some modern protocols utilize air as the oxidant, it is crucial to follow the specific requirements of your chosen method.[5]

2. Common Purification Techniques:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives. A silica gel stationary phase with a gradient of ethyl acetate and hexanes is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective method to obtain highly pure material.

  • Preparative TLC or HPLC: For small-scale reactions or when compounds are difficult to separate by column chromatography, preparative techniques can be employed.

Below is a troubleshooting diagram for purification:

G start Impure Product Mixture check_purity Assess Purity (TLC, NMR) start->check_purity column_chrom Column Chromatography check_purity->column_chrom Multiple Spots recrystallize Recrystallization check_purity->recrystallize Slightly Impure Solid prep_tlc Preparative TLC/HPLC column_chrom->prep_tlc Co-eluting Impurities pure_product Pure Product column_chrom->pure_product recrystallize->pure_product prep_tlc->pure_product

Troubleshooting Purification.

Frequently Asked Questions (FAQs)

Q1: What are the "greenest" or most environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A1: Recent research has focused on developing more sustainable synthetic protocols. Methods utilizing water as a solvent, molecular iodine as a catalyst, and ultrasound or microwave irradiation are considered environmentally benign.[2][9] These approaches often offer mild reaction conditions, reduced reaction times, and avoid the use of hazardous organic solvents and heavy metal catalysts.[6]

Q2: How do I choose the right starting materials for my desired imidazo[1,2-a]pyridine derivative?

A2: The substitution pattern of the final product is determined by the starting materials.

  • The 2-aminopyridine derivative will form the pyridine part of the fused ring system. Substituents on this ring must be present on the starting material.

  • The carbonyl compound (aldehyde or ketone) or its equivalent (e.g., α-haloketone, nitroolefin) will form the imidazole ring.[1][6] The substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core originate from this reactant.

Q3: My imidazo[1,2-a]pyridine product has poor solubility. How can I improve this for biological assays?

A3: Poor aqueous solubility is a common challenge. To improve it, you can:

  • Introduce Polar Functional Groups: Modify the scaffold by adding polar groups like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a pyridyl group).[10]

  • Create Carboxamides: If your structure has a carboxylic acid handle, converting it to a variety of amides can help tune solubility.[10]

  • Salt Formation: If your compound has a basic nitrogen, forming a salt (e.g., hydrochloride) can significantly increase aqueous solubility.

  • Assay Modifications: For in vitro assays, small amounts of DMSO or a co-solvent may be used, but their compatibility with the assay must be verified.[10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from the literature on the optimization of various synthetic routes to imidazo[1,2-a]pyridine derivatives.

Table 1: Optimization of Iodine Source for a Three-Component Reaction[2]

EntryIodine Source (mol %)SolventTime (h)Yield (%)
1--2NR
2-H₂O2NR
3NaIH₂O128
4KIH₂O133
5CuIH₂O155
6ZnI₂H₂O147
7 I₂ (20) H₂O 1 96
8I₂ (15)-1.562

Reaction Conditions: 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) under ultrasonic conditions. NR = No Reaction. Data from[2].

Table 2: Optimization of Catalyst for a Three-Component Condensation[8]

EntryCatalyst (mol %)SolventYield (%)
1-EthanolTrace
2InCl₃Ethanol55
3ZnCl₂Ethanol60
4Sc(OTf)₃Ethanol75
5FeCl₃EthanolPoor
6 I₂ (5) Ethanol 92
7I₂ (5)H₂O75
8I₂ (5)ACN80
9I₂ (5)DCM70

Reaction Conditions: 2-aminopyrazine or 2-aminopyridine, aryl aldehyde, and tert-butyl isocyanide at room temperature. Data from[8].

Experimental Protocols

Protocol 1: Ultrasonic-Assisted, Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives[2]
  • To a mixture of 2-aminopyridine (1 mmol) and acetophenone (1 mmol) in water (5 mL), add molecular iodine (I₂) (20 mol %).

  • Sonicate the reaction mixture in an ultrasound bath at room temperature.

  • After the disappearance of the starting materials (as monitored by TLC), add dimedone (1 mmol).

  • Continue sonication for the specified time (typically 1 hour).

  • After completion of the reaction, collect the solid product by filtration.

  • Wash the solid with water and then a small amount of ethanol to afford the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain the pure compound.

Protocol 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[5]
  • To an oven-dried Schlenk tube, add 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (10 mol %).

  • Evacuate and backfill the tube with air.

  • Add dry DMF (2 mL) via syringe.

  • Stir the reaction mixture at 80°C for the time specified in the relevant literature for the specific substrates.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

References

Technical Support Center: Crystallization of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the crystallization of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a solid at room temperature.[1] Its heterocyclic structure, containing both a nitro group and an ethyl ester, influences its solubility and crystallization behavior. Pyridine and its annulated derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[2]

Q2: Which solvents should I consider for crystallization?

The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For compounds with ester functional groups, solvents like ethyl acetate or acetone can be effective.[2] Ethanol is also a common and generally effective solvent for recrystallizing organic compounds.[2][3] Given the aromatic and nitro-containing nature of the molecule, toluene might also be a suitable choice.[2] A solvent pair, such as ethanol-water or acetone-hexane, can also be employed if a single solvent is not effective.[2][4]

Q3: My compound is not crystallizing upon cooling. What should I do?

This is a common issue that can arise from several factors:

  • Too much solvent: The solution may not be supersaturated enough for crystals to form. Try boiling off some of the solvent to increase the concentration.[5][6]

  • Supersaturation: The solution may be supersaturated but requires an initiation step. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[6]

  • Insufficient cooling: Ensure the solution has been cooled to a sufficiently low temperature, perhaps using an ice bath.[6]

Q4: The compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid because the solution temperature is above the compound's melting point.[5] This often happens when the solution cools too quickly or contains a high concentration of impurities. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.[5]

  • Allow the solution to cool much more slowly to give crystals time to form. Insulating the flask can help.[5]

  • If impurities are suspected, a charcoal treatment may be necessary.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form 1. Too much solvent was used.[5] 2. The solution is not cooled enough.[6] 3. The solution is supersaturated but lacks a nucleation site.[6]1. Boil off a portion of the solvent and allow it to cool again.[5] 2. Cool the solution in an ice bath.[6] 3. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[6]
"Oiling Out" 1. The melting point of the solid is lower than the solution's temperature.[5] 2. The solution is cooling too rapidly.[5] 3. High concentration of impurities.[5]1. Reheat the solution, add more solvent, and cool slowly.[5] 2. Insulate the flask to slow the cooling rate.[5] 3. Perform a hot filtration with activated charcoal to remove impurities.[5]
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5] 2. Premature crystallization during a hot filtration step.[5]1. Reduce the amount of solvent used for dissolution. Recover dissolved product by evaporating the mother liquor.[5] 2. Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystal formation.
Crystals are Colored 1. Presence of colored, high-molecular-weight impurities.[4]1. Dissolve the compound in an appropriate amount of hot solvent, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool.[4]
Formation of Fine Powder or Small Crystals 1. The solution cooled too quickly.[7] 2. The solution is too concentrated (supersaturated).[7]1. Ensure a slow cooling process. An insulated container or placing the flask in a warm bath that cools slowly can help.[5][7] 2. Dilute the solution slightly with more hot solvent before cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[4]

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization
  • Solvent Selection: Choose a solvent pair: one "good" solvent in which the compound is highly soluble, and one "poor" solvent (antisolvent) in which it is insoluble. The two solvents must be miscible.[4] Common pairs include ethanol-water and acetone-hexane.[2][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualized Workflows and Logic

G cluster_start Preparation cluster_process Process cluster_end Isolation A Start with Crude Product B Select Appropriate Solvent(s) A->B C Dissolve Crude Product in Minimum Hot Solvent B->C D Decolorize with Charcoal (If Necessary) C->D Solution is Colored? E Perform Hot Filtration (If Impurities Present) C->E Insoluble Impurities? D->E F Cool Solution Slowly to Induce Crystallization E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Purified Crystals H->I

Caption: General experimental workflow for the recrystallization of a solid compound.

G A Crystals Don't Form Upon Cooling? B Too Much Solvent? A->B Yes E Oiling Out Occurs? A->E No C Boil Off Solvent B->C Yes D Try Seeding or Scratching B->D No F Cooling Too Fast? E->F Yes H Yield is Poor? E->H No G Reheat, Add Solvent, Cool Slowly F->G Yes I Reduce Solvent Volume, Recover from Mother Liquor H->I Yes J Crystals are Colored? H->J No K Treat with Activated Charcoal J->K Yes G cluster_params Key Parameters center Crystal Quality & Yield Solvent Solvent Choice Solvent->center Affects Solubility Cooling Cooling Rate Cooling->center Affects Crystal Size Concentration Concentration Concentration->center Affects Saturation Purity Initial Purity Purity->center Affects Nucleation

References

Technical Support Center: Synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate. Our aim is to help you identify and mitigate common impurities, thereby improving the yield and purity of your final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared through the cyclocondensation of 2-amino-5-nitropyridine and ethyl bromopyruvate.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux time. Ensure the reaction temperature is maintained appropriately.
Suboptimal Base The choice of base is crucial. While sodium bicarbonate is commonly used, other bases like potassium carbonate or a non-nucleophilic organic base (e.g., triethylamine) could be explored to optimize the reaction conditions.
Moisture in Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze the ethyl bromopyruvate and affect the reaction efficiency.
Degradation of Reactants or Product The nitro group can be sensitive to prolonged heating. If the reaction is left for an excessive amount of time at high temperatures, degradation may occur. Optimize the reaction time by careful TLC monitoring.

Problem 2: Presence of Multiple Spots on TLC of the Crude Product

Possible Cause Suggested Solution
Unreacted Starting Materials This is a common issue. Purification via column chromatography is typically effective in removing unreacted 2-amino-5-nitropyridine and ethyl bromopyruvate.
Formation of Regioisomeric Impurity The cyclization can potentially lead to the formation of the undesired regioisomer, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate. Careful control of reaction conditions (temperature, solvent, and base) can influence the regioselectivity. Separation of these isomers can be achieved by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Hydrolysis of the Ester If water is present in the reaction mixture or during workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure anhydrous conditions and perform a neutral workup.
Polymerization or Side Reactions Overheating or the presence of certain impurities can lead to the formation of polymeric materials or other side products. Maintain a consistent reaction temperature and use pure starting materials.

Problem 3: Difficulty in Purifying the Final Product

Possible Cause Suggested Solution
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) might also be beneficial.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). Seeding with a small crystal of pure product can also induce crystallization.
Persistent Colored Impurities Activated carbon (charcoal) treatment of a solution of the crude product can sometimes help in removing colored impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the Tschitschibabin reaction, which involves the condensation of 2-amino-5-nitropyridine with ethyl bromopyruvate.[1] This reaction is typically carried out in a polar solvent like ethanol, with a mild base such as sodium bicarbonate to neutralize the HBr formed during the reaction.[1]

Q2: What are the likely impurities I might encounter in my synthesis?

Based on the reaction mechanism, the most probable impurities are:

  • Unreacted starting materials: 2-amino-5-nitropyridine and ethyl bromopyruvate.

  • Regioisomeric product: Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrolysis product: 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Side-products from the self-condensation of ethyl bromopyruvate.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: What is the expected ¹H NMR spectrum for this compound?

The ¹H NMR spectrum should show characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the ethyl ester group. The exact chemical shifts may vary slightly depending on the solvent used.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted imidazo[1,2-a]pyridine derivative.[1]

Materials:

  • 2-amino-5-nitropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.1 eq) to the solution.

  • To this stirred suspension, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Summary of Reaction Conditions and Their Potential Impact on Purity

Parameter Condition Potential Impact on Purity
Temperature Reflux in Ethanol (~78 °C)Higher temperatures may increase the rate of side reactions and decomposition.
Base Sodium BicarbonateA weak base is generally preferred to minimize side reactions. Stronger bases might lead to the formation of more byproducts.
Solvent EthanolA polar protic solvent is suitable for this reaction. The use of anhydrous solvent is critical to prevent hydrolysis of the ester.
Reaction Time Monitored by TLCProlonged reaction times can lead to the formation of degradation products.

Visualizations

experimental_workflow A 1. Reaction Setup (2-amino-5-nitropyridine, NaHCO3, Ethanol) B 2. Addition of Ethyl Bromopyruvate A->B Room Temp C 3. Reflux & TLC Monitoring B->C Heat D 4. Workup (Solvent removal, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Recrystallization E->F G Pure Product F->G

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Reaction Outcome A 2-amino-5-nitropyridine F Desired Product (this compound) A->F H Unreacted Starting Materials A->H B Ethyl Bromopyruvate B->F B->H C Solvent (e.g., Ethanol) C->F G Regioisomeric Impurity C->G D Base (e.g., NaHCO3) D->F D->G E Temperature (e.g., Reflux) E->F I Other Byproducts E->I

Caption: Logical relationship between reactants, conditions, and potential products in the synthesis.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method is the condensation reaction between 5-nitro-2-aminopyridine and ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, is typically carried out in a suitable solvent with a base to neutralize the hydrobromic acid formed during the reaction.

Q2: What are the critical starting materials and reagents for this synthesis?

The key starting materials are 5-nitro-2-aminopyridine and ethyl bromopyruvate. Common solvents include ethanol, acetonitrile, and dimethylformamide (DMF). A base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is required for the cyclization step.

Q3: What are the primary safety concerns associated with the scale-up of this synthesis?

The starting material, 5-nitro-2-aminopyridine, is a nitro-aromatic compound and should be handled with care due to potential thermal instability and toxicity. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product, this compound, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and the final product before commencing any work.

Q4: What are the expected yield and purity for this synthesis at a laboratory scale?

Yields can vary depending on the specific reaction conditions, but a yield of around 65% has been reported for a similar synthesis of a bromo-substituted analogue.[2] Purity of the crude product can be variable, and purification is often necessary to achieve >97% purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or poor quality starting materials.1. Verify the purity of 5-nitro-2-aminopyridine and ethyl bromopyruvate by NMR or other appropriate analytical methods.
2. Insufficient reaction temperature or time.2. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
3. Inappropriate base or solvent.3. Ensure the base is capable of neutralizing the generated HBr. Consider screening alternative solvents like acetonitrile or DMF if ethanol is not effective.
Formation of Multiple By-products 1. Side reactions of ethyl bromopyruvate.1. Control the addition rate of ethyl bromopyruvate to the reaction mixture, especially at a larger scale, to maintain a low instantaneous concentration.
2. Decomposition of starting materials or product.2. Avoid excessive heating. Perform a thermal stability study on the starting materials and product if scaling up significantly.
3. Reaction with solvent.3. In some cases, solvents like DMF can participate in side reactions at elevated temperatures.[3] If by-products are an issue, consider alternative solvents.
Difficult Purification 1. Presence of closely related impurities.1. Optimize the crystallization conditions by screening different solvent systems.
2. Tarry or oily crude product.2. Consider a column chromatographic purification step prior to crystallization. Ensure complete removal of the solvent from the crude product.
Exothermic Reaction During Scale-Up 1. Rapid addition of reagents.1. The reaction between the aminopyridine and ethyl bromopyruvate can be exothermic. Implement controlled, slow addition of one reagent to the other, with efficient stirring and temperature monitoring.
2. Inadequate cooling.2. Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.

Experimental Protocols

Synthesis of 5-nitro-2-aminopyridine

This procedure is based on the nitration of 2-aminopyridine.[4][5][6]

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 13 mL of 98% sulfuric acid.

  • Cool the sulfuric acid in an ice-water bath and slowly add 6 g of 2-aminopyridine while maintaining the temperature below 30 °C.

  • Prepare a nitrating mixture by slowly adding 6 mL of 65% nitric acid to 5 mL of 98% sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the 2-aminopyridine solution, ensuring the reaction temperature does not exceed 30 °C.

  • After the addition is complete, stir the mixture for 2 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and neutralize with 28% ammonium hydroxide solution to a pH of 8.

  • Cool the mixture to 0 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-nitro-2-aminopyridine. A reported yield for a similar process is around 54%.[4]

Scale-Up Synthesis of this compound

This protocol is adapted from procedures for related imidazo[1,2-a]pyridine syntheses.[2]

  • To a suitable reactor, charge 5-nitro-2-aminopyridine (1 equivalent) and ethanol.

  • Add sodium bicarbonate (1.5 equivalents) to the mixture.

  • Heat the mixture to reflux with stirring.

  • Slowly add ethyl bromopyruvate (1.1 equivalents) to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid sodium bromide and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford this compound as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge 5-nitro-2-aminopyridine, NaHCO3, and Ethanol to Reactor B Heat to Reflux A->B C Slowly Add Ethyl Bromopyruvate B->C D Monitor Reaction (TLC/HPLC) C->D E Cool to Room Temperature D->E Reaction Complete F Filter Solids E->F G Concentrate Filtrate F->G H Recrystallize Crude Product G->H I Isolate Pure Product H->I troubleshooting_guide start Low Yield or Incomplete Reaction check_sm Check Starting Material Quality start->check_sm increase_temp Increase Temperature or Time start->increase_temp check_base Verify Base/Solvent start->check_base impurities High Impurity Levels control_addition Control Reagent Addition Rate impurities->control_addition optimize_cryst Optimize Crystallization impurities->optimize_cryst column_chrom Consider Column Chromatography impurities->column_chrom exotherm Exotherm Observed slow_addition Slow Reagent Addition exotherm->slow_addition ensure_cooling Ensure Adequate Cooling exotherm->ensure_cooling

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Profiling Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Analogs Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the emerging class of imidazo[1,2-a]pyridine-based PI3K inhibitors, with a focus on structural analogs of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, against well-established clinical PI3K inhibitors. While direct experimental data for this compound as a PI3K inhibitor is not currently available in the public domain, the imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore for potent and selective PI3K inhibition.

This guide summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes the underlying signaling pathway to offer a comprehensive resource for researchers in the field.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives and a panel of established PI3K inhibitors against different Class I PI3K isoforms. This allows for a direct comparison of potency and selectivity.

Compound/Drug NameClassPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 35PI3Kα inhibitor150---[1]
Pan-PI3K Inhibitors
Buparlisib (BKM120)Pan-PI3K52166116262[2]
Pictilisib (GDC-0941)Pan-PI3K338317[3]
CopanlisibPan-PI3K (α, δ)----[4]
Isoform-Selective PI3K Inhibitors
Alpelisib (BYL719)PI3Kα selective5---[5]
Idelalisib (CAL-101)PI3Kδ selective--2.5-[3]
DuvelisibPI3Kδ/γ inhibitor----[6]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key experiments used in the characterization of PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform in a cell-free system.

Objective: To determine the IC50 value of a test compound against a specific PI3K isoform.

Materials:

  • Purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., this compound analog)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the PI3K enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the lipid substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus reflects the PI3K activity.

  • Data Analysis: Plot the PI3K activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Western Blot Analysis of PI3K Pathway Inhibition in Cells

This method assesses the effect of an inhibitor on the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets like Akt.

Objective: To determine the effect of a test compound on the phosphorylation of Akt (a downstream effector of PI3K) in a cancer cell line.

Materials:

  • Cancer cell line with an active PI3K pathway

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture the chosen cancer cell line and treat with various concentrations of the test compound for a specific duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt. The ratio of phosphorylated Akt to total Akt is then calculated to determine the extent of pathway inhibition.[9][10]

Mandatory Visualization

PI3K Signaling Pathway

The diagram below illustrates the core components of the PI3K signaling pathway, a central regulator of cellular processes that is often hyperactivated in cancer.

PI3K_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation mtor mTORC1 akt->mtor Activation downstream Cell Growth, Proliferation, Survival mtor->downstream pten PTEN pten->pip3 Dephosphorylation inhibitor PI3K Inhibitor inhibitor->pi3k

Caption: The PI3K/Akt/mTOR signaling cascade and the point of intervention for PI3K inhibitors.

Experimental Workflow: In Vitro PI3K Inhibition Assay

The following workflow outlines the key steps in determining the inhibitory potential of a compound against PI3K in a cell-free system.

PI3K_Inhibition_Assay_Workflow start Start step1 Prepare serial dilutions of test compound start->step1 step2 Add PI3K enzyme and compound to plate step1->step2 step3 Initiate reaction with PIP2 and ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and detect ADP produced step4->step5 step6 Measure Signal (Luminescence) step5->step6 step7 Calculate IC50 value step6->step7 end_node End step7->end_node

Caption: A streamlined workflow for an in vitro PI3K kinase inhibition assay.

References

Validating the Mechanism of Action of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a molecule belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. While direct studies on its specific mechanism of action are not extensively available in the public domain, the broader family of imidazo[1,2-a]pyridine derivatives has demonstrated significant therapeutic potential, particularly in oncology and infectious diseases.[1][2][3] Research into various analogues suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt pathway.[4][5] Additionally, some derivatives have been shown to exhibit anti-inflammatory properties by modulating the STAT3/NF-κB signaling cascade.[6]

This guide proposes a framework for validating the hypothesized mechanism of action of this compound, focusing on the PI3K/Akt signaling pathway, a frequently implicated target for this class of compounds.[4] We will compare its potential efficacy against established PI3K inhibitors, outline detailed experimental protocols for validation, and present hypothetical data to illustrate expected outcomes.

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

Based on the activity of structurally related imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound exerts its potential anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Compound Ethyl 6-nitroimidazo[1,2-a] pyridine-2-carboxylate Target_Compound->PI3K Hypothesized Inhibition

Hypothesized PI3K/Akt signaling pathway inhibition.

Comparative Analysis with Alternative PI3K Inhibitors

To validate the mechanism and evaluate the potency of this compound, a direct comparison with well-characterized PI3K inhibitors is essential. For this guide, we will use two well-established PI3K inhibitors:

  • GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor.

  • Alpelisib (BYL719): An alpha-specific PI3K inhibitor.

The following tables present hypothetical data comparing the in vitro efficacy of our target compound with these alternatives.

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-75.2
A5498.9
GDC-0941 (Pictilisib)MCF-70.8
A5491.5
Alpelisib (BYL719)MCF-70.5
A549>10

Table 2: Comparative Inhibition of PI3K Isoforms

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
This compound150850900>1000
GDC-0941 (Pictilisib)333318
Alpelisib (BYL719)51200250290

Experimental Protocols for Mechanism Validation

To experimentally validate the hypothesized mechanism of action, a series of biochemical and cell-based assays should be performed.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Cytotoxicity 1. Cytotoxicity Assay (MTT) Kinase_Assay 2. In Vitro Kinase Assay Cytotoxicity->Kinase_Assay Determine Potency Western_Blot 3. Western Blot Analysis Kinase_Assay->Western_Blot Confirm Target Engagement Cell_Cycle 4. Cell Cycle Analysis Western_Blot->Cell_Cycle Assess Downstream Effects Apoptosis 5. Apoptosis Assay Cell_Cycle->Apoptosis

Workflow for mechanism of action validation.
Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, GDC-0941, and Alpelisib for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Assay
  • Objective: To directly measure the inhibitory activity of the compound against different PI3K isoforms.

  • Methodology:

    • Use a commercially available PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 384-well plate, add the recombinant human PI3K isoforms (α, β, δ, γ).

    • Add serial dilutions of the test compounds.

    • Initiate the kinase reaction by adding ATP and the appropriate lipid substrate (e.g., PIP2).

    • Incubate at room temperature for the recommended time.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence and calculate the IC50 values.

Western Blot Analysis
  • Objective: To assess the phosphorylation status of key proteins downstream of PI3K, such as Akt and mTOR.

  • Methodology:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for various time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of this compound as a PI3K/Akt pathway inhibitor. By employing the outlined experimental protocols and comparing its performance against established inhibitors, researchers can elucidate its therapeutic potential and pave the way for further drug development. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the discovery of novel therapeutics, and a thorough understanding of the mechanism of action of new derivatives is crucial for their successful clinical translation.[2][3]

References

Purity Analysis of Synthesized Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the purity of a synthesized active pharmaceutical ingredient is a critical step to ensure its quality, safety, and efficacy. This guide provides a comparative overview of the analytical methods used to ascertain the purity of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, a significant scaffold in medicinal chemistry.[1][2] This document outlines detailed experimental protocols, presents comparative data with relevant alternatives, and visualizes the synthesis and analysis workflow.

Characterization and Purity Determination of this compound

The structural integrity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. The expected molecular formula is C₁₀H₉N₃O₄ with a molecular weight of 235.20 g/mol .[3][4]

Comparative Analytical Data

The following table summarizes the key analytical data for this compound and two structurally similar alternatives, highlighting the differences in their spectral and chromatographic properties.

Analytical Technique This compound (Predicted) Alternative 1: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Alternative 2: Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Predicted based on similar structures.Data not fully available in search results.9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Predicted based on similar structures.Data not fully available in search results.165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[1]
Mass Spectrometry (m/z) [M+H]⁺: 236.06Data not fully available in search results.[M+]: 305[1]
HPLC Retention Time (min) Dependent on specific method.Dependent on specific method.Dependent on specific method.
Purity (by HPLC) Typically >95%Typically >95%Typically >95%

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. The synthesis protocol is adapted from a procedure for a structurally related compound.[2]

Synthesis of this compound

A mixture of 2-amino-5-nitropyridine (1 eq.), ethyl bromopyruvate (1.1 eq.), and sodium bicarbonate (1.1 eq.) in ethanol is stirred at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is then partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis is performed using a reversed-phase HPLC system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak.

Structural Confirmation by Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Workflow for Synthesis and Purity Confirmation

The following diagram illustrates the workflow from synthesis to purity confirmation of this compound.

Synthesis_and_Purity_Confirmation cluster_synthesis Synthesis cluster_analysis Purity Confirmation Start Start Reactants 2-amino-5-nitropyridine + Ethyl bromopyruvate + NaHCO3 in Ethanol Start->Reactants 1 Reaction Reflux Reactants->Reaction 2 Workup Extraction and Concentration Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Synthesized_Product This compound Purification->Synthesized_Product 5 HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Check Purity > 95%? HPLC->Purity_Check Pure_Product Confirmed Pure Product Purity_Check->Pure_Product Yes Repurify Repurify Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for the synthesis and purity confirmation of the target compound.

Comparison with Alternatives

This compound is part of the broader class of imidazo[1,2-a]pyridine derivatives, which are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[2]

  • Alternative 1: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: The presence of an amino group and a bromine atom significantly alters the electronic properties and potential biological activity of the molecule compared to the nitro-substituted analog. The amino group can act as a hydrogen bond donor, potentially leading to different target interactions.[2]

  • Alternative 2: Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound, while also containing a nitroaromatic moiety, belongs to the dihydropyrimidinone class. Its different core structure will lead to distinct pharmacological and pharmacokinetic profiles.

The choice of compound for a specific research application will depend on the desired biological target and the required physicochemical properties. The nitro group in the target compound is a strong electron-withdrawing group, which can influence its reactivity and metabolic stability.

Signaling Pathway and Logical Relationships

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that can be tailored to interact with various biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of kinases involved in cancer signaling pathways.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt pathway) Receptor_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation and Survival Signaling_Cascade->Cell_Proliferation Imidazopyridine_Derivative Imidazo[1,2-a]pyridine Derivative Imidazopyridine_Derivative->Inhibition Inhibition->Receptor_Kinase

Caption: Inhibition of a generic kinase signaling pathway by an imidazopyridine derivative.

References

A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antibacterial properties of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from published studies. While a direct comparative study of positional isomers under identical conditions is limited in the available literature, this guide summarizes key findings on different derivatives to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival.

Comparison of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45
IP-6 HCC1937 (Breast Cancer)47.7
IP-7 HCC1937 (Breast Cancer)79.6
Compound 6 A375 (Melanoma)<12
Compound 6 WM115 (Melanoma)<12
Compound 16 HT-29 (Colon Cancer)12.98 ± 0.40
Compound 16 B16F10 (Melanoma)27.54 ± 1.26
Compound 18 MCF-7 (Breast Cancer)9.60 ± 3.09
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Cancer)51.52
Cisplatin (standard) A549 (Lung Cancer)53.25
Cisplatin (standard) HepG2 (Liver Cancer)54.81
Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridines often exert their anticancer effects by modulating the PI3K/Akt/mTOR and NF-κB signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

The NF-κB signaling pathway is another critical target. Its activation is associated with inflammation and cancer. Certain imidazo[1,2-a]pyridine derivatives have been found to suppress this pathway.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->IKK

Figure 2: Suppression of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Imidazo[1,2-a]pyridines A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Figure 3: Workflow of the MTT assay for determining the cytotoxic effects of imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, often through the modulation of the NF-κB pathway. A novel synthetic derivative, MIA, demonstrated anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 pathway in breast and ovarian cancer cell lines.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have been explored for their antibacterial properties.

Comparison of Antibacterial Activity of Azo-Based Imidazo[1,2-a]pyridine Derivatives
CompoundE. coli CTXM (MIC, mg/mL)K. pneumoniae NDM (MIC, mg/mL)Reference
4e 0.5-0.70.5-0.7
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide highlights the significant potential of imidazo[1,2-a]pyridine derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data underscores their potent anticancer, anti-inflammatory, and antibacterial activities. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB appears to be a common mechanism of action for their anticancer and anti-inflammatory effects. Further research focusing on the synthesis and evaluation of a broader range of positional isomers under standardized conditions is warranted to establish a more definitive structure-activity relationship and to unlock the full therapeutic potential of this promising class of compounds.

Comparative In Vivo Efficacy of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of derivatives of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, a class of compounds showing promise in antitubercular and anticancer research. Due to a lack of publicly available in vivo data for the specific titular compound, this guide focuses on the efficacy of structurally related 6-nitroimidazo[1,2-a]pyridine derivatives and other analogues that have been evaluated in animal models. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.

Antitubercular Activity

The nitroimidazole class of compounds, which includes the 6-nitroimidazo[1,2-a]pyridine scaffold, is a significant area of research for new antitubercular agents.[1][2] These compounds are prodrugs that are activated by a deazaflavin-dependent nitroreductase within Mycobacterium tuberculosis, leading to the production of reactive nitrogen species that inhibit mycolic acid biosynthesis and cause respiratory damage.[1]

While specific in vivo efficacy data for this compound is not available in the reviewed literature, studies on related nitroimidazole compounds provide strong evidence of their potential. For instance, TBA-354, a nitroimidazo-oxazine, has demonstrated exceptional, dose-dependent bactericidal activity in mouse models of both acute and chronic tuberculosis.[1][2][3] Similarly, Delamanid (OPC-67683), a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, has shown significant in vivo efficacy in mouse models and is in clinical use for multidrug-resistant tuberculosis.[4]

Table 1: Comparative In Vivo Antitubercular Efficacy of Nitroimidazole Derivatives

CompoundAnimal ModelDosing RegimenEfficacyReference
TBA-354 Mouse (aerosol infection)100 mg/kg/day, 5 days/week for 3 weeks (acute model)Significant reduction in bacterial load[3]
TBA-354 Mouse (aerosol infection)Not specified (chronic model)Time- and dose-dependent bactericidal activity[1][2]
Delamanid (OPC-67683) Mouse (infected with M. tuberculosis Kurono)Oral, dose-dependentSignificant efficacy at lower doses than rifampicin[4]
Experimental Protocol: Murine Model of Tuberculosis Infection

A common experimental workflow for evaluating the in vivo antitubercular activity of compounds is the low-dose aerosol infection model in mice.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Low-dose aerosol infection of mice with M. tuberculosis B Determination of initial bacterial inoculum A->B C Initiation of treatment (e.g., 10 days post-infection) B->C D Daily oral administration of test compound, vehicle, or positive control C->D E Continuation of treatment for a defined period (e.g., 3 weeks) D->E F Termination of treatment and washout period E->F G Harvesting of lungs and spleens F->G H Homogenization and plating of tissue samples G->H I Enumeration of Colony Forming Units (CFU) H->I

Caption: Workflow for evaluating in vivo antitubercular efficacy.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as anticancer agents.[5][6][7] Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell growth and survival.[5]

While in vivo data for this compound is not available, a study on a related imidazo[1,2-a]pyridine derivative has shown promising results. A dose of 50 mg/kg of this compound was found to significantly inhibit the growth of HeLa human cervical tumor xenografts in mice.[5] Another study on imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors identified a compound with notable analgesic activity in vivo, with an ED50 value of 12.38 mg/kg in a writhing test.[8][9]

Table 2: Comparative In Vivo Anticancer and Analgesic Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound ClassAnimal ModelDosing RegimenEfficacyReference
Imidazo[1,2-a]pyridine derivative Mouse (HeLa xenograft)50 mg/kgSignificant inhibition of tumor growth[5]
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) Mouse (acetic acid-induced writhing)Not specifiedED50 = 12.38 mg/kg (analgesic activity)[8][9]
Experimental Protocol: Xenograft Model for Anticancer Efficacy

The evaluation of anticancer efficacy in vivo is commonly performed using a xenograft model, where human cancer cells are implanted into immunocompromised mice.

G cluster_setup Model Development cluster_treatment Treatment Regimen cluster_evaluation Efficacy Assessment A Implantation of human tumor cells (e.g., HeLa) into immunocompromised mice B Monitoring of tumor growth until a palpable size is reached A->B C Randomization of mice into treatment and control groups B->C D Administration of test compound, vehicle, or positive control (e.g., daily oral gavage) C->D E Regular measurement of tumor volume and body weight D->E F Termination of the study at a predefined endpoint E->F G Excision and weighing of tumors F->G H Calculation of Tumor Growth Inhibition (TGI) G->H I Toxicological analysis of major organs H->I

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.

Signaling Pathway Inhibition

The anticancer effects of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate critical intracellular signaling pathways. A key pathway often implicated is the PI3K/AKT/mTOR cascade, which plays a central role in cell proliferation, survival, and angiogenesis.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K Inhibition ImidazoPyridine->AKT Inhibition ImidazoPyridine->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

While direct in vivo efficacy data for this compound remains to be published, the available evidence for structurally related compounds, particularly those with a 6-nitro substitution, highlights the significant potential of this scaffold in the development of novel antitubercular and anticancer agents. The data presented in this guide, compiled from various studies on analogous compounds, provides a strong rationale for the further investigation of this compound derivatives in preclinical animal models. The experimental protocols and pathway diagrams included herein offer a foundational framework for researchers to design and execute such studies.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate by examining its core chemical structures: the nitroaromatic group and the imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available data on this specific molecule, this guide draws objective comparisons with well-researched alternatives from both classes: the nitroaromatic antimicrobials, Metronidazole and Nitrofurantoin, and drugs based on the imidazo[1,2-a]pyridine scaffold, Zolpidem and the antitubercular agent Telacebec (Q203). The information presented herein is supported by experimental data from peer-reviewed literature to inform on potential off-target effects and guide future research.

Executive Summary

This compound is a heterocyclic compound featuring both a nitroaromatic system and an imidazo[1,2-a]pyridine core. These structural motifs are associated with a broad range of biological activities, but also potential for off-target interactions. This guide explores the cross-reactivity profiles of representative drugs from these classes to infer the potential for off-target effects of the title compound.

  • Nitroaromatic Moiety : The nitro group is a key pharmacophore in many antimicrobial agents. Its biological activity is initiated by the reduction of the nitro group within microbial cells, a process that generates cytotoxic radicals.[1] However, this mechanism can also lead to off-target effects in mammalian cells, primarily through the generation of reactive oxygen species and interactions with metabolic enzymes.

  • Imidazo[1,2-a]pyridine Scaffold : This privileged structure is found in a variety of clinically used drugs with diverse biological activities, including hypnotic, anxiolytic, anti-ulcer, and anticancer effects.[2][3][4] The cross-reactivity of this scaffold is highly dependent on the nature and position of its substituents, which dictate its interaction with various receptors and enzymes.

Comparative Cross-Reactivity Data

The following tables summarize the known off-target interactions and cytotoxicity of the selected alternative compounds. This data provides a framework for predicting the potential cross-reactivity of this compound.

Table 1: Off-Target Enzyme and Receptor Interactions of Alternative Compounds

CompoundClassPrimary TargetOff-Target(s)Quantitative Data (Ki / IC50)
Metronidazole Nitroaromatic (Nitroimidazole)Microbial DNAHuman Cytochrome P450 enzymes (CYP2C9, CYP3A4)Inhibition of CYP2C9 and CYP3A4 reported, but specific IC50 values are not consistently available in the literature. Metabolism is primarily via CYP2A6.[5][6]
Nitrofurantoin Nitroaromatic (Nitrofuran)Multiple bacterial componentsMammalian mitochondrial respiratory chain (Complex I)Inhibition of Complex I-mediated respiration observed at 50 µM.[7]
Zolpidem Imidazo[1,2-a]pyridineGABA-A receptor α1 subunitGABA-A receptor α2, α3, and α5 subunitsKi Values: - α1β2γ2: 20 nM[8]- α1β3γ2: 41 nM[9]- α2β1γ2: 400 nM[8]- α3β1γ2: 400 nM[8]- α5β3γ2: >5000 nM[8]
Telacebec (Q203) Imidazo[1,2-a]pyridineMycobacterial cytochrome bc1 complexMajor human CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4)No inhibition observed.[10]

Table 2: Cytotoxicity of Alternative Compounds in Mammalian Cell Lines

CompoundCell Line(s)Cytotoxicity MetricValue
Metronidazole Data not readily available in a comparative format.--
Nitrofurantoin Murine bladder tumor (MBT2), Human transitional cell carcinoma (GIBB)In vitro growth inhibition125 µM, 250 µM, 500 µM[11]
Zolpidem Data not readily available in a comparative format.--
Telacebec (Q203) Mammalian cellsLD50> 50 µM[12]

Signaling Pathways and Mechanisms of Off-Target Effects

Understanding the signaling pathways affected by these alternative compounds can provide insights into potential mechanisms of cross-reactivity for this compound.

Nitroaromatic Compounds: Oxidative Stress and Metabolic Disruption

The primary mechanism of off-target toxicity for nitroaromatic compounds like Nitrofurantoin is the induction of oxidative stress. In mammalian cells, these compounds can undergo redox cycling, leading to the generation of superoxide radicals and other reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses, leading to damage of cellular components, including mitochondria.

Nitroaromatic_Off_Target Nitroaromatic Nitroaromatic Compound (e.g., Nitrofurantoin) Nitroreductases Mammalian Nitroreductases Nitroaromatic->Nitroreductases Reduction NitroAnion Nitro Anion Radical Nitroreductases->NitroAnion Oxygen O₂ NitroAnion->Oxygen Redox Cycling Superoxide Superoxide (O₂⁻) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Mitochondria Mitochondria ROS->Mitochondria Damage CellularDamage Cellular Damage (Lipid peroxidation, etc.) ROS->CellularDamage

Mechanism of Nitroaromatic-Induced Oxidative Stress.

Metronidazole can interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a wide variety of drugs.[2][13] Inhibition of CYP isoforms like CYP2C9 and CYP3A4 can lead to drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.

Metronidazole_CYP_Interaction Metronidazole Metronidazole CYP2C9 CYP2C9 Metronidazole->CYP2C9 Inhibition CYP3A4 CYP3A4 Metronidazole->CYP3A4 Inhibition Metabolism Metabolism CYP2C9->Metabolism CYP3A4->Metabolism OtherDrugs Co-administered Drugs (e.g., Warfarin, Phenytoin) OtherDrugs->Metabolism AlteredLevels Altered Plasma Levels (Increased Toxicity or Reduced Efficacy) Metabolism->AlteredLevels Leads to

Metronidazole's Interaction with Cytochrome P450 Enzymes.
Imidazo[1,2-a]pyridine Derivatives: Receptor and Kinase Interactions

The imidazo[1,2-a]pyridine scaffold can be tailored to interact with a variety of biological targets. Zolpidem, a hypnotic agent, demonstrates the potential for high selectivity within a receptor family. It preferentially binds to the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative effects.[8] However, at higher concentrations, its selectivity decreases, and it can interact with other α subunits, potentially leading to side effects.

Zolpidem_GABA_Interaction Zolpidem Zolpidem GABA_A_a1 GABA-A Receptor (α1 subunit) Zolpidem->GABA_A_a1 High Affinity (Primary Target) GABA_A_other GABA-A Receptor (α2, α3, α5 subunits) Zolpidem->GABA_A_other Low Affinity (Off-Target) Sedation Sedative/Hypnotic Effect GABA_A_a1->Sedation SideEffects Potential Side Effects (e.g., amnesia, dizziness) GABA_A_other->SideEffects

Zolpidem's Selectivity for GABA-A Receptor Subtypes.

In contrast, Telacebec (Q203) exemplifies a highly selective imidazo[1,2-a]pyridine derivative. It is a potent inhibitor of the mycobacterial cytochrome bc1 complex, a key component of the electron transport chain, with minimal to no activity against the mammalian mitochondrial counterpart.[14] Furthermore, it shows no significant inhibition of major human cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[10] This high degree of selectivity is a desirable characteristic in drug development, as it minimizes the risk of off-target toxicity.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally evaluate the cross-reactivity of novel compounds like this compound, a tiered approach employing a series of in vitro assays is recommended.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This initial screening assay determines the concentration at which a compound exhibits toxicity to mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Workflow:

MTT_Assay_Workflow A Seed mammalian cells in a 96-well plate and culture for 24h B Treat cells with a serial dilution of the test compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate IC50 value (concentration that inhibits 50% of cell viability) F->G

Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Plating: Seed a suitable mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Off-Target Enzyme/Receptor Profiling

If the compound shows activity at concentrations relevant to its intended use, further profiling against a panel of common off-targets is crucial.

a) Cytochrome P450 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of major CYP450 isoforms using fluorescent or luminescent probe substrates.

Workflow:

CYP_Inhibition_Workflow A Incubate human liver microsomes or recombinant CYP enzymes with the test compound B Add a specific fluorescent or luminescent probe substrate for the CYP isoform of interest A->B C Incubate to allow for the enzymatic reaction to occur B->C D Stop the reaction C->D E Measure the fluorescent or luminescent signal of the metabolite D->E F Calculate the percent inhibition and determine the IC50 value E->F

Workflow for CYP450 Inhibition Assay.

b) Receptor Binding Assay (Radioligand Displacement)

Principle: This assay measures the affinity of a compound for a specific receptor by its ability to displace a known radiolabeled ligand.

Workflow:

Receptor_Binding_Workflow A Prepare cell membranes or whole cells expressing the receptor of interest B Incubate the membranes/cells with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound A->B C Allow the binding to reach equilibrium B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify the radioactivity of the bound ligand using a scintillation counter D->E F Determine the IC50 and calculate the Ki (inhibition constant) E->F

Workflow for Radioligand Receptor Binding Assay.

c) Kinase Inhibition Assay (e.g., ADP-Glo™)

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of a compound indicates kinase inhibition.

Workflow:

Kinase_Inhibition_Workflow A Set up a kinase reaction with the kinase, substrate, ATP, and the test compound B Incubate to allow the kinase reaction to proceed A->B C Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP B->C D Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal C->D E Measure luminescence D->E F Calculate the percent inhibition and determine the IC50 value E->F

References

Benchmarking Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, a novel compound from the promising imidazo[1,2-a]pyridine class, against established drugs. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of pharmacological activities, including potent antitubercular, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Given the presence of a nitro group, this analysis focuses on comparing its potential antitubercular and antiprotozoal activities with clinically approved nitroimidazole-based drugs: Delamanid and Pretomanid for tuberculosis, and Benznidazole for Chagas disease.

Comparative Data Summary

The following table summarizes key in vitro efficacy data for this compound against Mycobacterium tuberculosis (Mtb) and Trypanosoma cruzi (T. cruzi), benchmarked against established drugs.

CompoundTarget OrganismMIC (μg/mL) against Mtb H37RvIC50 (μM) against T. cruziCytotoxicity (CC50 in Vero cells, μM)Selectivity Index (SI = CC50/IC50)
This compound M. tuberculosis, T. cruziData not availableData not availableData not availableData not available
DelamanidM. tuberculosis0.006 - 0.024Not Applicable> 50> 2083
PretomanidM. tuberculosis0.015 - 0.25[6]Not Applicable> 100> 400
BenznidazoleT. cruziNot Applicable1 - 5> 100> 20

Proposed Mechanism of Action

Structurally, this compound belongs to the nitroimidazole class, similar to Delamanid, Pretomanid, and Benznidazole. It is hypothesized that, like these established drugs, it acts as a prodrug. The proposed mechanism involves the reduction of its nitro group by a microbial nitroreductase enzyme, a process that does not efficiently occur in mammalian cells, ensuring selective toxicity.[7][8][9] This reduction generates reactive nitrogen species, such as nitric oxide, which can induce cytotoxic effects through multiple pathways, including the inhibition of mycolic acid synthesis in mycobacteria or DNA damage in protozoa.[10][11][12][13][14][15][16][17]

Proposed Mechanism of Action cluster_pathogen Pathogen (e.g., M. tuberculosis, T. cruzi) cluster_effects Cellular Damage Prodrug This compound (Prodrug) Nitroreductase Nitroreductase (e.g., Ddn in Mtb) Prodrug->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitrogen Species (e.g., Nitric Oxide) Nitroreductase->ReactiveIntermediates Generates MycolicAcid Inhibition of Mycolic Acid Synthesis ReactiveIntermediates->MycolicAcid DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage CellDeath Cell Death MycolicAcid->CellDeath DNA_Damage->CellDeath

Caption: Proposed bioactivation pathway for this compound.

Experimental Protocols

In Vitro Antitubercular Activity Assay

A standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA).

  • Preparation of Mycobacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density corresponding to a known bacterial concentration.

  • Compound Dilution : The test compound is serially diluted in a 96-well microplate.

  • Inoculation : The diluted compounds are inoculated with the mycobacterial suspension.

  • Incubation : The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue : A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Anti-Trypanosoma cruzi Activity Assay

The efficacy against Trypanosoma cruzi is typically assessed by determining the 50% inhibitory concentration (IC50) against the intracellular amastigote form of the parasite.

  • Host Cell Culture : A suitable host cell line (e.g., L6 cells) is seeded in 96-well plates and incubated to allow cell attachment.

  • Infection : The host cells are infected with trypomastigotes of T. cruzi.

  • Compound Addition : After infection, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation : The plates are incubated for 48-72 hours to allow for parasite replication.

  • Staining and Visualization : The cells are fixed, and the parasites are stained (e.g., with Giemsa or a fluorescent dye).

  • Data Analysis : The number of amastigotes per host cell is quantified using microscopy or an automated imaging system. The IC50 is calculated by plotting the percentage of parasite inhibition against the compound concentration.

Cytotoxicity Assay

The cytotoxicity of the compound is evaluated against a mammalian cell line, such as Vero cells, to determine its selectivity.

  • Cell Seeding : Vero cells are seeded in 96-well plates and incubated overnight.

  • Compound Addition : The medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation : The plates are incubated for 24-48 hours.

  • Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or resazurin.

  • Data Analysis : The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Test Compound: This compound assay_tb Antitubercular Assay (MABA against Mtb) start->assay_tb assay_tc Antiprotozoal Assay (against T. cruzi) start->assay_tc assay_cyto Cytotoxicity Assay (against Vero cells) start->assay_cyto mic Determine MIC assay_tb->mic ic50 Determine IC50 assay_tc->ic50 cc50 Determine CC50 assay_cyto->cc50 end Comparative Efficacy and Safety Profile mic->end si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si si->end

Caption: Workflow for the in vitro evaluation of this compound.

References

Safety Operating Guide

Essential Procedures for the Disposal of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A complete Safety Data Sheet (SDS) for Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, CAS No. 38923-08-9, containing specific disposal instructions from a manufacturer was not publicly available at the time of this writing. The following information is a general guide based on the compound's known hazards and standard laboratory procedures for hazardous chemical waste disposal. It is imperative to consult the official SDS provided by your supplier and to adhere to all federal, state, and local environmental regulations.

Proper chemical waste management is a critical aspect of laboratory safety and environmental responsibility.[1] This guide provides a procedural, step-by-step approach for the safe handling and disposal of this compound, a compound that requires careful management due to its potential health hazards.

Immediate Safety and Handling Protocol

Based on available safety information, this compound is a hazardous substance.[2][3] Adherence to strict safety protocols is essential to minimize risk during handling and disposal.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a certified respirator may be necessary.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Collection:

    • Any unwanted or expired this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), should be considered hazardous waste.

    • Collect this waste in a designated, compatible, and leak-proof container.[4][5] The container must have a secure screw-top cap and be in good condition.[4][5]

  • Waste Segregation:

    • Store the waste container for this compound separately from incompatible materials.[5][6] As a nitro compound, it should be kept away from strong oxidizing agents, bases, and reducing agents to prevent potentially violent reactions.[5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound" and its CAS No. "38923-08-9." Avoid using abbreviations or chemical formulas.[4][5]

    • Indicate the specific hazards (e.g., "Harmful," "Irritant").

    • Record the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA should be under the control of the laboratory personnel, secure, and away from general traffic.

    • Ensure the container is kept closed except when adding waste.[4][5]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

    • The most common and recommended disposal method for nitro-containing organic compounds is high-temperature incineration in a facility equipped with scrubbers to control nitrogen oxide (NOx) emissions.[8]

    • Never attempt to treat or neutralize the chemical waste yourself without expert guidance and proper facilities.

Hazard Summary

The following table summarizes the known hazard information for this compound.

GHS Pictogram Signal Word Hazard Statements (H-Statements) Precautionary Statements (P-Statements)
!Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[3]P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety protocols and hazardous waste management guidelines.

Disposal Workflow Diagram

The following diagram illustrates the general logical workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound Start Generation of Waste (Unused chemical or contaminated material) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Before Handling Collect Collect Waste in a Designated, Compatible Container PPE->Collect Label Label Container Clearly 'Hazardous Waste' + Full Chemical Name & CAS Collect->Label Segregate Segregate from Incompatible Chemicals Label->Segregate Store Store in Secure Satellite Accumulation Area (SAA) Segregate->Store Contact Contact EHS or Licensed Waste Disposal Contractor Store->Contact When container is full or needs removal End Professional Disposal (e.g., Incineration) Contact->End

Caption: General workflow for the safe disposal of hazardous laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.